Monooctyl Phthalate-d4

Catalog No.
S12851281
CAS No.
M.F
C16H22O4
M. Wt
282.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monooctyl Phthalate-d4

Product Name

Monooctyl Phthalate-d4

IUPAC Name

2,3,4,5-tetradeuterio-6-octoxycarbonylbenzoic acid

Molecular Formula

C16H22O4

Molecular Weight

282.37 g/mol

InChI

InChI=1S/C16H22O4/c1-2-3-4-5-6-9-12-20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18)/i7D,8D,10D,11D

InChI Key

PKIYFBICNICNGJ-LLDRQJGISA-N

SMILES

Array

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCCCC)[2H])[2H]

deuterium labelled Monooctyl phthalate structure C16H18D4O4

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Key Data

The table below consolidates the fundamental technical information for Monooctyl phthalate-d4.

Property Detail
IUPAC Name This compound [1]
Synonyms Mono-n-octyl phthalate-d4; MOP-d4 [2] [1]
Molecular Formula C₁₆H₁₈D₄O₄ [2] [1]
CAS Number 1398065-74-1 [2] [1]
Molecular Weight 282.37 g/mol [2] [1]
SMILES CCCCCCCCOC(C1=C(C([2H])=C([2H])C([2H])=C1[2H])C(O)=O)=O [2]
Description A deuterium-labeled form of Monooctyl phthalate, which exhibits antimycobacterial activity (MIC of 20 μg/mL) [2].

Primary Research Applications

Deuterated compounds like this compound are primarily used as tools in quantitative analysis due to their nearly identical chemical properties to their non-labeled counterparts, aside from mass.

  • Use as an Internal Standard: This compound is designed for use as an internal standard in analytical techniques such as LC-MS, GC-MS, and NMR [2]. By adding a known quantity of the deuterated compound to a sample, scientists can accurately measure the concentration of the non-labeled target analyte (e.g., Monooctyl phthalate) in complex biological or environmental samples.
  • Role as a Tracer: It can also be employed as a tracer to study the pharmacokinetic and metabolic profiles of phthalate compounds during the drug development process [2].

General Workflow for Using an Internal Standard

While the search results do not provide a specific experimental protocol for this compound, the following diagram illustrates the standard workflow for using a deuterated internal standard in quantitative mass spectrometry analysis.

Start Start: Sample Preparation A 1. Add Known Amount of Deuterated Internal Standard Start->A B 2. Sample Processing (Extraction, Derivatization) A->B C 3. LC-MS / GC-MS Analysis B->C D 4. Data Processing: Measure Analyte/Standard Ratio C->D E 5. Quantification: Calculate Analyte Concentration D->E

Workflow for using a deuterated internal standard in quantitative analysis.

References

deuterated internal standard for phthalate analysis

Author: Smolecule Technical Support Team. Date: February 2026

Standard Solution Preparation

The preparation of stock and working solutions is critical for an accurate calibration curve. All glassware should be rinsed with acetone and then isohexane beforehand to minimize contamination [1] [2].

Solution Type Concentration Preparation Details
Stock Solutions
Phthalate (Individual) [1] 1 g/L Dissolve 100 mg of phthalate in isohexane in a 100 mL flask [1].
DINP/DIDP (Individual) [1] 5 g/L Dissolve 500 mg of phthalate in isohexane in a 100 mL flask [1].
Deuterated IS (Individual) [1] 0.5 g/L Transfer contents of a 25 mg sealed ampoule into a 50 mL flask and make up with isohexane [1].
Working Solutions
Phthalate Mix (S1) [1] 1 mg/L Combine 100 µL of each 1 g/L and 5 g/L stock into a 100 mL flask; dilute with isohexane [1].
Phthalate Mix (S2) [1] 10 mg/L Combine 1 mL of each 1 g/L and 5 g/L stock into a 100 mL flask; dilute with isohexane [1].
Internal Standard Mix (IS) [1] 10 mg/L Combine 1 mL of each 0.5 g/L deuterated stock into a 50 mL flask; dilute with isohexane [1].

Detailed Analytical Procedure

The following workflow outlines the key steps for sample preparation and analysis based on the OIV method, which uses liquid-liquid extraction.

Start Start: Wine Sample P1 Add 10 mL Isohexane & Vortex Vigorously Start->P1 P2 Phase Separation (Decant or Ultrasound Bath) P1->P2 P3 Recover 8 mL Organic Phase P2->P3 P4 Evaporate under N₂ at 35°C (Warning: Do not run to dryness) P3->P4 P5 Reconstitute with 1 mL Isohexane P4->P5 P6 Add 50 µL Internal Standard Working Solution (IS) P5->P6 P7 Transfer to GC-MS Vial P6->P7 P8 GC-MS Analysis (SIM or MRM mode) P7->P8 P9 Quantification using Calibration Curve P8->P9

Key Procedural Details:

  • Sample Preparation: Place 12.5 mL of the sample (e.g., wine) into a 50 mL glass centrifuge tube. Add 10 mL of isohexane and shake vigorously for at least one minute. Allow the mixture to separate; this can be accelerated with a 30-minute ultrasound bath at 50°C. Recover 8 mL of the organic (upper) phase [1] [2].
  • Concentration and Reconstitution: Evaporate the recovered organic phase under a gentle stream of nitrogen (0.3 bar) at 35°C. Crucially, do not evaporate to complete dryness. Reconstitute the residue with 1 mL of isohexane [1] [2].
  • Internal Standard Addition: Add 50 µL of the 10 mg/L internal standard working solution (IS) to the reconstituted extract. This step is vital for correcting inaccuracies [1] [2].
  • GC-MS Analysis and Quantification: Inject the sample in splitless mode. Each phthalate is quantified against its corresponding deuterated standard using a calibration curve, except for DINP and DIDP, which are quantified using DnOP-d4 [1] [2].

Critical Precautions for Contamination Control

Phthalates are ubiquitous laboratory contaminants. Strict precautions are essential to avoid background contamination that can compromise your results [1] [2].

  • Avoid Plastics: Use glassware whenever possible. If plastic contact is unavoidable, verify that it does not cause contamination [1] [2].
  • Glassware Treatment: Before use, heat-treat all non-volumetric glassware (e.g., centrifuge tubes, vials) in a muffle furnace at 400°C for at least 2 hours to pyrolyze any organic contaminants. Rinse all equipment meticulously with acetone followed by isohexane [1] [2].
  • Solvent and Supplies: Use high-purity solvents and dedicate specific bottles to this analysis. Use certified phthalate-free septa for GC vials [1] [2].
  • Work Environment: If available, perform sample preparation in a clean room or a dedicated space to minimize environmental contamination [1] [2].

Method Performance and Validation

The OIV method provides the following performance characteristics, determined from tests on red and white wine spiked with phthalates [1]:

Phthalate Recovery (%) Repeatability (RSD%) Intermediate Reproducibility (RSD%)
DMP 67 5 8
DEP 84 8 11
DiBP 93 7 10
DnBP 95 5 7
BBP 98 5 6

Alternative and Supporting Methods

  • Headspace SPME-GC-MS: An alternative method uses Headspace Solid-Phase Microextraction (HS-SPME) with a PDMS/DVB fiber, which also employs deuterated phthalates as internal standards to effectively correct for matrix effects [3].
  • Regulatory Context: The U.S. EPA is actively conducting risk evaluations for several phthalates, including DBP, DEHP, BBP, and DiBP, underscoring the importance of robust analytical methods for these compounds [4] [5] [6].

References

Chemical Profile and Known Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

Monooctyl Phthalate-d4 is the deuterium-labeled form of Monooctyl phthalate, which means four hydrogen atoms in the molecule are replaced with deuterium, a stable hydrogen isotope [1]. This property makes it particularly useful in research as an internal standard.

The table below summarizes the core information available for this compound:

Property Description
CAS No. 1398065-74-1 [1]
Molecular Formula C₁₆H₁₈D₄O₄ [1]
Molecular Weight 282.37 g/mol [1]
Biological Activity (Unlabeled Analog) The unlabeled Monooctyl phthalate exhibits antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 20 μg/mL [1].
Primary Research Applications Used as a tracer and an internal standard for quantitative analysis via NMR, GC-MS, or LC-MS [1].

Information Availability and Limitations

A significant challenge is the scarcity of public data on this specific compound's mechanism of action or signaling pathways. The available literature primarily describes its use as a quantitative standard rather than detailing its biological interactions [1] [2]. This lack of pathway data means I am unable to generate the signaling pathway diagrams you requested.

Experimental Workflow for Quantitative Analysis

For researchers using this compound as an internal standard, the following workflow outlines a typical quantitative analysis protocol based on high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), a common methodology referenced in analyses of similar compounds [2].

cluster_1 Key Steps with Internal Standard SamplePrep Sample Preparation SPE Solid-Phase Extraction (On-line or Off-line) SamplePrep->SPE IS1 1. Add this compound (Internal Standard) to Sample Analysis HPLC-ESI-MS/MS Analysis SPE->Analysis Quant Quantification Analysis->Quant IS2 2. Monitor for Signal Response of Analyte vs. Internal Standard IS3 3. Calculate Concentration Using Calibration Curve Start Start Start->SamplePrep

Experimental workflow for quantitative analysis using this compound as an internal standard [1] [2].

Suggestions for Further Research

To obtain more in-depth information, you may need to consult specialized scientific resources:

  • Search Commercial Supplier Sites: Companies like MedchemExpress (MCE) sometimes provide more detailed product information, including certificates of analysis that may contain purity data.
  • Consult Scientific Databases: Access specialized databases such as PubMed, Scopus, or Web of Science to search for primary research articles that might have used "this compound" or "HY-133671S" in their methodologies.
  • Explore Broader Context: Research on its non-deuterated analog, Monooctyl phthalate, or related metabolites like Mono-(carboxyoctyl) phthalate (MCOP) may provide indirect insights into the biological behavior of this chemical class [2].

References

Monooctyl Phthalate-d4 antimycobacterial activity MIC

Author: Smolecule Technical Support Team. Date: February 2026

Monooctyl Phthalate (MOP) Antimycobacterial Profile

The key quantitative data for Mono-(n)-octyl phthalate's (MOP) antimycobacterial activity is summarized in the table below.

Property Details
Tested Organism Mycobacterium tuberculosis H37Ra (avirulent strain) [1]
Minimum Inhibitory Concentration (MIC) 20 μg/mL [1]
Active Compound Mono-(n)-octyl phthalate (MOP) [1]
Inactive Related Compounds Di-(n)-octyl phthalate, Phthalic Acid, Phthalic Anhydride, (n)-octanol [1]

Experimental Protocols for Antimycobacterial Assessment

The following methodologies were used to isolate, identify, and evaluate the antimycobacterial activity of MOP.

Agar Well Diffusion Assay (Primary Screening)

This initial screening step assesses the compound's ability to inhibit bacterial growth on a solid medium [1].

  • Procedure: A culture of M. tuberculosis H37Ra is spread on an agar plate. Wells are punched into the agar, and the crude synthetic derivatives (obtained from esterification of phthalic acid and (n)-octanol) are added to the wells. The plate is incubated to allow for diffusion of the compounds. The formation of a clear zone of inhibition around the well indicates antimycobacterial activity.
Bioactivity-Guided Fractionation

This process is used to isolate the active compound from a crude mixture based on its biological activity [1].

  • Procedure: The crude extract is separated using chromatographic techniques (e.g., column chromatography). Individual fractions are collected and tested for their antimycobacterial activity (e.g., via the Agar Well Diffusion Assay or a more quantitative method). Only the fractions that show activity are selected for further separation and purification until a single, pure active compound is obtained.
Microplate Alamar Blue Assay (MABA)

This colorimetric method is used to determine the Minimum Inhibitory Concentration (MIC), providing a quantitative confirmation of activity [1].

  • Principle: The assay uses a redox indicator (Alamar Blue). In living, metabolically active cells, the reduced state is pink and fluorescent. In the absence of growth, the oxidized state is blue and non-fluorescent.
  • Procedure: A series of dilutions of the purified active compound (MOP) are prepared in a microplate and inoculated with M. tuberculosis H37Ra. Alamar Blue reagent is added after incubation. A visual or spectrophotometric change from blue to pink indicates bacterial growth. The lowest concentration of MOP that prevents this color change (i.e., inhibits growth) is recorded as the MIC.
Structural Elucidation of the Active Compound

The purified active compound was characterized using several biophysical techniques to confirm its identity as MOP [1]:

  • UV-Vis Spectroscopy: Analyzes the absorption of ultraviolet or visible light.
  • FT-IR Spectroscopy: Identifies functional groups in the molecule.
  • LC-MS and GC-MS: Determine the molecular weight and fragmentation pattern.
  • NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.

Mechanism of Action: A Computational Insight

The proposed mechanism of action for MOP, derived from in silico studies, involves inhibition of a key bacterial kinase. The following diagram illustrates this proposed pathway and the experimental workflow used to discover it.

G cluster_0 Experimental & Computational Workflow MOP Mono-n-octyl phthalate (MOP) PknB Mycobacterial Protein Kinase B (PknB) MOP->PknB Binds to Active Site Inhibition Inhibition of Kinase Activity PknB->Inhibition Disruption Disruption of Bacterial Cell Signaling Inhibition->Disruption BacterialDeath Bacterial Growth Inhibition (MIC 20 μg/mL) Disruption->BacterialDeath Assay In Vitro MABA Assay Identification Compound Identification (UV-Vis, FT-IR, MS, NMR) Assay->Identification Docking Molecular Docking (Autodock 4.0) Identification->Docking Docking->Inhibition Simulation Molecular Dynamic Simulation (GROMACS 5.1.2) Docking->Simulation Simulation->Inhibition Validation Binding Affinity & Stability Validation Simulation->Validation

Diagram 1. Proposed mechanism of MOP antimycobacterial activity and the integrated research workflow combining laboratory experiments and computational modeling.

Application of Deuterated Standard (Monooctyl Phthalate-d4)

While the deuterated form itself is not reported to have antimycobacterial activity, it plays a critical role in modern analytical chemistry, enabling precise and accurate quantification of phthalate metabolites in complex biological samples [2] [3]. The diagram below outlines a typical UPLC-MS/MS workflow for quantifying a phthalate metabolite (MBP) using its deuterated analog (MBP-d4) as an internal standard.

G Start Biological Sample (Plasma, Tissue Homogenate) IS Add Internal Standard (Monobutyl Phthalate-d4) Start->IS Extraction Protein Precipitation with Acetonitrile IS->Extraction Analysis UPLC-MS/MS Analysis (Negative Ion Mode) Extraction->Analysis Quant Quantification (Internal Standard Calibration Curve) Analysis->Quant

Diagram 2. Analytical workflow for quantifying phthalate metabolites in biological samples using a deuterated internal standard.

  • Role as an Internal Standard: this compound is designed for use as a tracer and internal standard in quantitative analytical techniques like LC-MS, GC-MS, and NMR [2] [3]. Its chemical properties are nearly identical to the non-deuterated compound, but the mass difference conferred by the deuterium atoms allows mass spectrometers to distinguish between them.
  • Correcting for Variability: When added to a biological sample (e.g., plasma, tissue) before processing, any loss of the target analyte (e.g., MOP) during sample preparation or instability during instrument analysis will be mirrored by a proportional loss of the internal standard. This allows for highly accurate correction and quantification [4].

Research Context and Limitations

  • Strain Specificity: The reported antimycobacterial activity (MIC of 20 μg/mL) is specifically for the H37Ra strain of M. tuberculosis, which is an avirulent lab strain [1]. Activity against other mycobacterial species, including virulent M. tuberculosis strains, would require further investigation.
  • In Silico Mechanism: The proposed mechanism involving binding to PknB is based on computational docking and molecular dynamic simulations [1]. While these methods are powerful for generating hypotheses, this mechanism requires validation through direct biochemical and genetic experiments.

References

isotope labeled phthalate metabolite properties

Author: Smolecule Technical Support Team. Date: February 2026

Core Properties & Applications

Isotope-labeled phthalate metabolites are primarily used as Internal Standards (IS) in mass spectrometry-based assays. They are chemically identical to their native counterparts but are mass-differentiated, allowing for precise tracking and correction during analysis [1].

  • Role in Targeted Analysis: They correct for matrix effects and losses during sample preparation. Their near-identical chemical properties ensure they behave like the native analytes, providing a reliable reference for quantification [1].
  • Role in Non-Targeted Analysis: They help identify previously unknown metabolites. By tracing signals with specific isotope patterns or using them to understand fragmentation pathways, researchers can pinpoint potential new biomarkers of exposure [2] [3].

Experimental Protocols

Here are detailed methodologies for two primary applications of isotope-labeled phthalate metabolites.

Protocol 1: Targeted Quantification of Phthalate Metabolites and BPA

This LC-MS/MS method simultaneously quantifies five phthalate monoester metabolites and Bisphenol A (BPA) in human urine [1].

  • Sample Preparation:

    • Use 200 µL of human urine.
    • Add isotope-labeled internal standards for each target analyte (e.g., 13C4-MMP, 13C4-MEP, 13C4-MBP, 13C4-MBzP, D4-MEHP, 13C12-BPA).
    • Hydrolyze conjugated metabolites using the enzyme β-glucuronidase/sulfatase (H. pomatia) to measure total concentrations.
    • Perform automated off-line Solid Phase Extraction (SPE) for cleanup and analyte concentration.
  • LC-MS/MS Analysis:

    • Chromatography:
      • Column: Phenyl column (e.g., 50 mm × 2.1 mm, 3 µm).
      • Mobile Phase: (A) 0.1% acetic acid in water; (B) 0.1% acetic acid in acetonitrile.
      • Gradient: Ramp from 5% B to 100% B over 7 minutes.
      • Flow Rate: 220 µL/min.
      • Injection Volume: 10 µL.
    • Mass Spectrometry:
      • Ionization: Electrospray Ionization (ESI) in negative ion mode.
      • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • Method Performance: The following table summarizes the Limits of Quantification (LOQ) and precision data for this method [1].

Analyte Limit of Quantification (LOQ) Precision & Accuracy
Mono-methyl phthalate (MMP) 0.3 ng/mL Within 15%
Mono-ethyl phthalate (MEP) 0.3 ng/mL Within 15%
Mono-butyl phthalate (MBP) 1 ng/mL Within 15%
Mono-benzyl phthalate (MBzP) 0.3 ng/mL Within 15%
Mono-2-ethylhexyl phthalate (MEHP) 1 ng/mL Within 15%
Bisphenol A (BPA) 0.3 ng/mL Within 15%
Protocol 2: Non-Targeted Identification Using Diagnostic Fragmentation

This approach uses High-Resolution Mass Spectrometry (HRMS) and diagnostic fragment ions to discover unknown phthalate metabolites [2].

  • Sample Preparation:

    • Use 1 mL of urine.
    • Add 250 µL of 1 M ammonium acetate buffer (pH = 6.5).
    • Add 100 µL of β-glucuronidase (≈2800 U/mL) and incubate at 37°C for 120 min to deconjugate metabolites.
    • Clean up samples using SPE (e.g., Oasis-HLB cartridge). Elute analytes with acetonitrile and ethyl acetate, then evaporate and reconstitute for analysis.
  • UHPLC-HRMS Analysis:

    • Chromatography:
      • Column: Biphenyl column (e.g., 2.1 × 100 mm, 2.6 µm).
      • Mobile Phase: (A) 0.1% formic acid in water; (B) 0.1% formic acid in methanol.
      • Gradient: Complex gradient from 15% B to 95% B over ~20 minutes.
    • Mass Spectrometry:
      • Instrument: Q-TOF (Quadrupole-Time-of-Flight) mass spectrometer.
      • Ionization: ESI in negative ion mode.
      • Acquisition Mode: Data Independent Acquisition (DIA) or All Ion Fragmentation, typically across collision energies of 0-40 V.
  • Key Diagnostic Fragments for Identification: The following table lists the key fragment ions used to identify phthalate metabolites. The presence or absence of these ions can also distinguish between different types of metabolites (e.g., oxidative vs. non-oxidative) [2].

Diagnostic Ion (m/z) Ion Identity Occurrence in Phthalate Metabolites
121.0295 Deprotonated benzoate ion [C6H5COO]⁻ Produced by all phthalate metabolites.
147.0088 Deprotonated o-phthalic anhydride ion [C8H3O3]⁻ Produced by most metabolites, but not by phthalate carboxylates.
165.0193 [M-H-R]⁻ ion (e.g., from loss of side chain) Characteristic of phthalate carboxylate metabolites.

The workflow below illustrates the non-targeted analysis process for identifying novel phthalate metabolites in human urine using high-resolution mass spectrometry and diagnostic fragmentation filtering [2].

UrineSample Urine Sample Collection & SPE Cleanup Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 37°C, 2h) UrineSample->Hydrolysis LCAnalysis UHPLC-QTOF Analysis (ESI Negative Mode) Hydrolysis->LCAnalysis DataAcquisition HRMS Data Acquisition (All Ion Fragmentation) LCAnalysis->DataAcquisition PrecursorFilter Precursor Ion Filtering (Presence of m/z 121.0295) DataAcquisition->PrecursorFilter MSMSValidation MS/MS Spectrum Validation (m/z 147.0088 & 165.0193) PrecursorFilter->MSMSValidation StructureProposal Propose Metabolite Structure MSMSValidation->StructureProposal RTConfirmation Retention Time Prediction & Confirmation StructureProposal->RTConfirmation NewMetabolite Confident Identification of New Phthalate Metabolite RTConfirmation->NewMetabolite

Non-targeted analysis workflow for phthalate metabolite discovery.

Advanced Statistical & Metabolomic Applications

Isotope-labeled standards enable sophisticated analytical techniques beyond basic quantification.

  • Statistical Procedure for Metabolite Detection: The Signal Mining Algorithm with Isotope Tracing (SMAIT) uses variable concentration ratios of native and isotope-labeled compounds. It mines complex LC-MS data by identifying signals where the instrumental response ratio correlates with the changing concentration ratio, providing high confidence in detecting probable metabolite signals [3].
  • Elucidating Biological Impact: Isotope-labeled phthalates help study biological consequences. A 2025 study combined prenatal phthalate measurement with newborn metabolome analysis, identifying that prenatal exposure disrupts tyrosine and tryptophan metabolism pathways, potentially affecting infant neurodevelopment [4].

References

Monooctyl Phthalate-d4 solubility DMSO ethanol

Author: Smolecule Technical Support Team. Date: February 2026

General Guidelines for Solvent Use

For water-insoluble compounds in biological assays, Dimethyl sulfoxide (DMSO) and ethanol are common solvents, but their concentration is critical as they can affect experimental outcomes even at low levels [1] [2].

The table below summarizes the general effects of DMSO and ethanol on cellular systems:

Solvent Typical Non-Toxic Concentration Range (in cell-based assays) Observed Effects on Cellular Systems
DMSO Often ≤ 0.5% to 1.0% [3] Significant toxicity and inhibition of cell proliferation at concentrations ≥ 1.25% in various cancer cell lines [3]. Can influence sperm motility, vitality, and capacitation at concentrations below 2% [1]. Can alter interleukin-6 or reactive oxygen species production in immunomodulatory studies at concentrations as low as 0.25% [2].
Ethanol Often ≤ 0.5% to 1.0% [3] Inhibits cellular proliferation at concentrations ≥ 5% in some cancer cell lines; concentrations of 2.5% and below are generally well-tolerated [3]. A dose-dependent effect on human sperm motility has been observed at concentrations below 2% [1]. Its effects can vary depending on the cell type and readout parameter [2].

Recommended Experimental Protocols

Since specific data isn't available, you will need to determine the solubility empirically. Here are protocols you can adapt.

Preliminary Solubility Screening

This workflow visualizes the initial process for determining compound solubility:

G Start Start PrepareStock Prepare concentrated stock in candidate solvent Start->PrepareStock VisualInspection Clear solution after vortexing? PrepareStock->VisualInspection Incubate Incubate at experimental temperature (e.g., 37°C) VisualInspection->Incubate Yes Fail Try alternative solvent or formulation VisualInspection->Fail No FinalCheck Precipitation observed after 24h? Incubate->FinalCheck Proceed Proceed to dilution & biological testing FinalCheck->Proceed No FinalCheck->Fail Yes

Initial compound solubility screening workflow.

Procedure:

  • Prepare Stock Solution: Add a small, measured amount of Monooctyl Phthalate-d4 to a vial. Start by adding a minimal volume of pure, anhydrous DMSO or ethanol to achieve the highest desired concentration (e.g., 100 mM). Vortex vigorously for 1-2 minutes.
  • Visual Inspection: Immediately inspect the solution against a light and dark background. A clear, particle-free solution indicates solubility at that concentration. Cloudiness or undissolved solid means the solubility limit has been exceeded.
  • Stability Check: Leave the clear solution to stand at the temperature you plan to use in your assay (e.g., 37°C or room temperature) for 18-24 hours. Re-inspect for any precipitation. The solution must remain clear to be considered stable for experimental use.
Testing Solvent Compatibility with Your Biological System

Before testing your compound, it's crucial to run a solvent control experiment to find the maximum tolerated concentration of DMSO or ethanol in your specific assay. The following diagram outlines this process:

G A Define Maximum Tolerated Dose B Treat cells/system with serial dilutions of solvent A->B C Incubate for full duration of assay B->C D Measure key parameters: Viability, Motility, etc. C->D E Significant effect on parameters? D->E F Establish as maximum solvent concentration E->F No G Use next lower concentration E->G Yes

Process for determining maximum tolerated solvent concentration.

Procedure:

  • Design: Treat your biological system (e.g., cell culture, sperm sample) with a range of DMSO or ethanol concentrations that bracket your planned working concentration. A typical range might be 0.1%, 0.5%, 1.0%, and 2.0% (v/v) [1]. Include a solvent-free control.
  • Incubation and Measurement: Incubate for the standard duration of your assay (e.g., 4 hours for sperm motility studies [1] or 48 hours for cell proliferation [3]). Measure the relevant health parameters.
    • Cell Viability/Proliferation: Use assays like MTT [3] or real-time cell analysis (xCelligence RTCA) [3].
    • Sperm Parameters: Assess total and progressive motility, vitality, and capacitation status [1].
  • Analysis: Use statistical models (e.g., linear mixed models [1]) to determine the concentration at which a significant decline in your measured parameters begins. The maximum tolerated concentration is the highest solvent level that does not cause a statistically significant or biologically relevant effect.

Critical Considerations for Your Research

  • Keep Solvent Concentrations Constant: When creating dose-response curves for your compound dissolved in a solvent, use serial dilutions of a stock solution into the culture medium. This ensures the solvent concentration is identical across all treatment groups, including the control, so any observed effects are from the compound itself [2].
  • Account for Phthalate Properties: Monooctyl Phthalate is a metabolite of Dioctyl Phthalate (DOP), a common plasticizer. Be aware that its physicochemical properties (like log P) will influence its solubility. Ensure all containers and tubes used are made of glass or solvent-resistant plastics (e.g., polypropylene) to prevent leaching of plastics or sorption of your compound onto the walls.
  • Validate Your Specific Setup: General guidelines are a starting point. The optimal solvent and its concentration must be empirically validated for This compound in your specific biological system and assay conditions.

References

UPLC-MS/MS method for Monooctyl Phthalate-d4

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Workflow Overview

The diagram below outlines the key stages of a UPLC-MS/MS analysis protocol.

G UPLC-MS/MS Analysis Workflow cluster_prep Sample Preparation Details start Sample Collection prep Sample Preparation (Protein Precipitation, SPE, etc.) start->prep analysis UPLC-MS/MS Analysis prep->analysis sp1 1. Protein Precipitation with Acetonitrile data Data Acquisition analysis->data end Quantitative Analysis data->end sp2 2. Vortex & Centrifuge sp1->sp2 sp3 3. Collect Supernatant sp2->sp3 sp4 4. Inject into UPLC-MS/MS sp3->sp4

Detailed Sample Preparation Protocol

The following protocol is adapted from methods used for drugs like zanubrutinib and cyclophosphamide, which are suitable for a wide range of small molecules [1] [2].

  • Chemicals and Reagents: Monooctyl Phthalate-d4 (analytical standard), internal standard (e.g., a structurally similar deuterated compound), methanol and acetonitrile (LC-MS grade), formic acid (LC-MS grade), and control matrix (e.g., plasma, urine, or water).
  • Instrumentation: UPLC system coupled to a tandem mass spectrometer, equipped with an electrospray ionization (ESI) source. A C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm) is recommended [2].

Procedure:

  • Sample Aliquoting: Pipette 100 µL of the sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
  • Internal Standard Addition: Add 10 µL of the internal standard working solution.
  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
  • Mixing and Centrifugation: Vortex the mixture vigorously for 10 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
  • Supernatant Collection: Transfer 100 µL of the clear supernatant to a fresh vial with a insert for UPLC-MS/MS analysis.
  • Injection: Inject 2-10 µL of the prepared sample into the UPLC-MS/MS system [1] [2].

UPLC-MS/MS Instrumental Configuration

The table below summarizes typical instrumental conditions that can be optimized for this compound.

Parameter Suggested Configuration Application Example from Literature
UPLC Column C18 (e.g., 2.1 × 50-100 mm, 1.7 µm) [1] [2] Waters Acquity UPLC BEH C18 [2]

| Mobile Phase | A: 0.1% Formic acid in water B: Acetonitrile or Methanol [2] | 0.01% formic acid and methanol for cyclophosphamide [1] | | Gradient Elution | Multi-step gradient (e.g., 90% A to 10% A over several minutes) [2] | 6-minute gradient for cyclophosphamide [1] | | Flow Rate | 0.15 - 0.4 mL/min [1] [2] | 0.15 mL/min [1] | | Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | Positive ESI for zanubrutinib, cyclophosphamide [1] [2] | | MS Detection | Multiple Reaction Monitoring (MRM) | MRM for specific ion transitions [1] [2] |

Method Validation Parameters

Any developed method should be rigorously validated. The table below lists key parameters to evaluate, along with typical acceptance criteria based on regulatory guidelines [3].

Validation Parameter Description & Target
Linearity A coefficient of determination (R²) ≥ 0.99 is typically expected over the analytical range [4] [5].
Accuracy & Precision Intra- and inter-assay accuracy (expressed as % bias) and precision (expressed as % CV) should be ≤ 15% [3].
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision. Sub-ng/mL levels are often achievable [4].
Matrix Effects The influence of the sample matrix on ionization efficiency should be assessed and compensated for by the internal standard [5].
Stability The stability of the analyte in the matrix under various storage and handling conditions (e.g., freeze-thaw, benchtop) must be confirmed [2].

Key Considerations for Phthalate Analysis

When working with phthalates, which are ubiquitous contaminants, special precautions are necessary to ensure accurate results.

  • Contamination Control: Phthalates can leach from plastic laboratory materials and even from instrument components [4]. To mitigate this:
    • Use glass or PTFE materials whenever possible instead of plastic.
    • Employ high-purity, LC-MS grade solvents.
    • Incorporate procedural blanks throughout your analysis to monitor and subtract background contamination [4].
  • Chromatographic Separation: The core of the UPLC separation occurs in the column. The following diagram illustrates the process of gradient elution used to separate analytes.

G Gradient Elution Principle A Mobile Phase A (Aqueous with Additive) M Mixer A->M B Mobile Phase B (Organic Solvent) B->M C UPLC Column M->C D To Mass Spectrometer C->D

References

Comprehensive Application Notes and Protocols: Using Monooctyl Phthalate-d4 as Internal Standard in Phthalate Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phthalate Analysis and Analytical Challenges

Phthalate acid esters (PAEs) represent a class of synthetic organic compounds widely utilized as plasticizers in various industrial and consumer products, particularly to enhance the flexibility and durability of polyvinyl chloride (PVC) plastics. Due to their non-covalent bonding with polymer matrices, phthalates readily leach into the environment throughout the product lifecycle, resulting in ubiquitous contamination across diverse environmental compartments including water, soil, sediments, and biota. The environmental persistence and documented health impacts of phthalates have raised significant concerns within the scientific and regulatory communities. Numerous studies have linked phthalate exposure to endocrine disruption, reproductive toxicity, neurodevelopmental effects, and increased cancer risk, prompting stringent regulatory actions worldwide [1] [2].

The analytical determination of phthalates presents substantial challenges due to their low environmental concentrations, complex matrix interferences, and pervasive background contamination from laboratory materials and equipment. Phthalates are present in numerous laboratory consumables including plastics, tubing, and even solvents, creating significant analytical blank issues that can compromise data accuracy. Additionally, the wide range of phthalate physicochemical properties, particularly between low and high molecular weight species, necessitates sophisticated analytical approaches capable of capturing this diversity while maintaining sensitivity and selectivity. The partitioning behavior of phthalates is influenced by molecular weight, with low molecular weight PAEs more frequently found in aqueous environments while high molecular weight PAEs tend to sorb to solids and sediments, further complicating their extraction and quantification across different sample types [1] [2].

Table 1: Common Phthalate Compounds and Their Health Concerns

Phthalate Compound Abbreviation Primary Health Concerns Regulatory Status
Di(2-ethylhexyl) phthalate DEHP Endocrine disruption, reproductive toxicity, carcinogenicity Restricted in EU and US
Di-n-butyl phthalate DBP Endocrine disruption, reduced fertility, developmental effects Restricted in EU and US
Benzyl butyl phthalate BBP Endocrine disruption, reproductive toxicity Restricted in EU and US
Diisononyl phthalate DiNP Endocrine disruption, liver effects Restricted in some applications
Diisodecyl phthalate DiDP Endocrine disruption, developmental toxicity Restricted in some applications
Di-n-octyl phthalate DnOP Endocrine disruption, reproductive effects Restricted in some applications

Role and Principles of Internal Standardization with Monooctyl Phthalate-d4

Internal standardization represents a critical component in modern analytical chemistry, particularly for the accurate quantification of trace-level contaminants in complex matrices. The fundamental principle involves adding a known quantity of a chemically similar but analytically distinguishable compound to all samples, calibrants, and quality control materials. This approach corrects for variability in sample preparation, instrument response, and matrix effects, thereby significantly enhancing data quality and reliability. For phthalate analysis, stable isotope-labeled internal standards such as This compound (Mono-n-octyl phthalate-d4) have emerged as the gold standard due to their nearly identical chemical properties to target analytes while being analytically distinguishable via mass spectrometry [3].

This compound is a deuterium-labeled analog of monooctyl phthalate, incorporating four deuterium atoms in place of hydrogen atoms, resulting in a molecular weight of 282.37 g/mol (chemical formula: C₁₆H₁₈D₄O₄). This compound serves as an ideal internal standard for quantifying both phthalate diesters and their monoester metabolites in various analytical contexts. The primary application of this compound in analytical workflows includes serving as a tracer for method development and validation, and more importantly, functioning as a quantitative internal standard for techniques such as LC-MS/MS, GC-MS, and NMR. The deuterium labeling creates a consistent mass difference of 4 Da, allowing clear chromatographic separation or distinct mass spectral detection from its non-labeled counterpart, thereby enabling precise correction for analyte losses during sample preparation and matrix-induced ionization effects during analysis [3].

The theoretical basis for using this compound as an internal standard lies in the principle that isotopically labeled compounds exhibit virtually identical chemical behavior to their non-labeled analogs during extraction, cleanup, and chromatographic separation, while being distinguishable by mass spectrometry. This chemical similarity ensures that the internal standard experiences the same procedural efficiencies and matrix effects as the target analytes. When the internal standard is added at the initial sample preparation stages, it tracks and corrects for variable recovery throughout the analytical process. The ratio of analyte response to internal standard response remains constant regardless of absolute recovery, enabling highly accurate quantification even when extraction efficiency fluctuates between samples or batches. Furthermore, in mass spectrometric detection, the co-elution of the internal standard with target analytes allows for real-time correction of ion suppression or enhancement effects in the ion source, which represent significant challenges in electrospray ionization techniques [3].

G Internal Standard Principle: this compound Sample & Standard Co-Correction cluster_std Internal Standard Addition cluster_process Identical Processing cluster_correction Ratio-Based Correction start Sample Matrix Complex & Variable is This compound (Known Concentration) start->is Spike at beginning extraction Extraction & Cleanup (Variable Efficiency) start->extraction Sample prep is->extraction analysis Instrumental Analysis (Matrix Effects) extraction->analysis Processed sample ratio Response Ratio Analyte / Internal Standard analysis->ratio MS detection correction Corrected Concentration ratio->correction Calibration a b c

Analytical Methodologies: LC-MS/MS with this compound

Instrumentation and Chromatographic Conditions

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for phthalate determination due to its superior sensitivity, selectivity, and ability to handle complex matrices without derivatization. The LC-MS/MS system should comprise a high-performance liquid chromatography system with binary or quaternary pumping capability, temperature-controlled autosampler and column compartment, coupled to a triple quadrupole mass spectrometer equipped with electrospray ionization (ESI) source. For phthalate analysis, especially when including monoester metabolites like monooctyl phthalate, reverse-phase chromatography utilizing C18 or similar stationary phases provides excellent separation efficiency. The method developed by Regan et al. (2025) demonstrated successful separation of eleven phthalate diesters using a robust LC-MS/MS workflow, achieving sub-ng/L detection limits (as low as 0.2 ng/L) and high reproducibility (RSD <5%) across diverse environmental matrices [1].

The chromatographic conditions must be optimized to achieve adequate resolution of target phthalates while maintaining reasonable analysis times. A recommended approach utilizes a gradient elution program with water and acetonitrile (both modified with 0.1% formic acid or ammonium acetate to enhance ionization) as mobile phases A and B, respectively. The gradient should start at 40-60% B, increasing to 95-100% B over 10-15 minutes, followed by a hold and re-equilibration for a total run time of 15-20 minutes. Column temperature should be maintained between 30-40°C, with a flow rate of 0.2-0.4 mL/min for conventional LC or 0.4-0.6 mL/min for UHPLC systems. The inclusion of a delay column in the system has been shown to effectively mitigate background phthalate contamination from instrumental sources, a crucial consideration for trace-level analysis [1].

Table 2: Optimized LC-MS/MS Parameters for Phthalate Analysis with this compound

Parameter Recommended Setting Alternative Options Purpose
Column Type C18 (100 × 2.1 mm, 1.7-2.6 μm) C8, Phenyl-hexyl Analyte separation
Mobile Phase A Water with 0.1% formic acid 5mM ammonium acetate Aqueous component
Mobile Phase B Acetonitrile with 0.1% formic acid Methanol with 0.1% formic acid Organic component
Gradient Program 60% B to 95% B in 10 min 40% B to 100% B in 15 min Chromatographic separation
Flow Rate 0.3 mL/min 0.2-0.6 mL/min Column efficiency
Column Temperature 35°C 30-40°C Retention time stability
Injection Volume 5-10 μL 1-20 μL Sensitivity optimization
Ionization Mode Negative ESI Positive ESI (for some phthalates) Analyte ionization
Mass Spectrometric Detection Parameters

Mass spectrometric detection for phthalates utilizing this compound as internal standard is optimally performed in multiple reaction monitoring (MRM) mode to maximize sensitivity and specificity. The electrospray ionization source typically operates in negative ion mode for phthalate monoesters like monooctyl phthalate, while diesters may ionize better in positive mode depending on their specific structures and mobile phase composition. Key source parameters should be optimized for each specific instrument but generally include: capillary voltage 2.5-3.5 kV, source temperature 100-150°C, desolvation temperature 350-500°C, cone gas flow 50-150 L/hr, and desolvation gas flow 600-1000 L/hr. The mass spectrometer should be tuned and calibrated according to manufacturer specifications to ensure optimal mass accuracy and resolution [1] [4].

For This compound, the precursor ion [M-H]⁻ is typically monitored at m/z 281.1 → 141.0 (quantifier) and 281.1 → 113.0 (qualifier) with optimized collision energies (typically 15-25 eV). These transitions provide the highest sensitivity and specificity for accurate quantification. The corresponding non-deuterated monooctyl phthalate should be monitored with similar transitions (m/z 277.1 → 141.0 and 277.1 → 113.0) to ensure co-elution and similar behavior. Dwell times of 50-100 ms per transition generally provide sufficient data points across chromatographic peaks while maintaining adequate cycle times. The method should establish retention time windows for each analyte based on the actual elution profile, with a tolerance of ±0.2 minutes or ±2.5% for correct peak identification [3] [4].

Sample Preparation Protocols

Extraction and Cleanup Procedures

Sample preparation represents a critical step in phthalate analysis due to the ubiquity of phthalates in the laboratory environment and the complexity of sample matrices. For liquid samples (water, beverages, urine), solid-phase extraction (SPE) using C18 or mixed-mode sorbents provides excellent extraction efficiency and cleanup. The protocol should begin with the addition of this compound internal standard (typically 10-100 ng depending on expected analyte concentrations) to each sample prior to extraction. For water samples, a volume of 100-1000 mL is recommended, adjusted to pH 3-4 with formic acid, then loaded onto pre-conditioned SPE cartridges (conditioned with 5 mL methanol followed by 5 mL acidified water). After loading, cartridges are washed with 5 mL acidified water containing 5-10% methanol, then eluted with 5-10 mL of organic solvent (methanol, acetonitrile, or ethyl acetate). The eluate is concentrated under a gentle nitrogen stream at 30-40°C and reconstituted in 100-500 μL of initial mobile phase for LC-MS/MS analysis [1] [5].

For solid samples (soil, sediment, biological tissues), ultrasonic solvent extraction followed by dispersive solid-phase extraction (d-SPE) cleanup has demonstrated excellent recovery and minimal matrix effects. Approximately 0.5-2 g of homogenized sample is weighed into a centrifuge tube, spiked with this compound internal standard, then mixed with 5-10 mL of extraction solvent (acetonitrile or acidified methanol). The mixture is subjected to ultrasonic extraction for 10-30 minutes, followed by centrifugation at 3000-5000 rpm for 5-10 minutes. The supernatant is transferred to a clean tube, and the extraction is repeated once. Combined extracts are then subjected to d-SPE cleanup using 50-150 mg of primary-secondary amine (PSA) sorbent and 50-100 mg of C18 for lipid removal, vortexed for 30-60 seconds, and centrifuged. The cleaned extract is concentrated under nitrogen and reconstituted in mobile phase for analysis [4] [5].

G Sample Preparation Workflow: Solid & Liquid Matrices cluster_liquid Liquid Samples (Water, Beverages) cluster_solid Solid Samples (Soil, Tissue) l1 Sample + Internal Standard (100-1000 mL, pH adjusted) l2 Solid-Phase Extraction (C18 or mixed-mode sorbent) l1->l2 l3 Elution with Organic Solvent (Methanol, Acetonitrile) l2->l3 l4 Concentration under N₂ & Reconstitution l3->l4 analysis LC-MS/MS Analysis l4->analysis s1 Homogenized Sample + Internal Standard (0.5-2 g) s2 Ultrasonic Solvent Extraction (Acetonitrile, Methanol) s1->s2 s3 d-SPE Cleanup (PSA + C18 sorbents) s2->s3 s4 Concentration under N₂ & Reconstitution s3->s4 s4->analysis cc Critical: Phthalate-Free Materials Glassware, High-Purity Solvents cc->l2 cc->s2

Contamination Control Measures

Contamination control represents perhaps the most critical aspect of reliable phthalate analysis due to the ubiquitous presence of these compounds in laboratory environments. A multi-faceted approach is essential to minimize background contamination and ensure data integrity. All laboratory ware should be composed of phthalate-free materials, with glass preferred over plastic whenever possible. Before use, all glassware should be thoroughly rinsed with high-purity solvents (methanol, acetone, hexane) and baked at 450°C for several hours if possible. Solvents must be of the highest available purity (LC-MS grade) and screened for phthalate contamination prior to use. Research by Regan et al. demonstrated that Thermo Fisher Optima LC-MS grade solvents consistently yielded the lowest background levels, while solvents recommended in some standard methods introduced unacceptable phthalate contamination [1].

Procedural and instrumental blanks must be incorporated throughout the analytical process to monitor and correct for background contamination. At least three procedural blanks should be included with each sample batch, consisting of all reagents processed identically to samples. For instrumental analysis, the integration of a delay column in the LC system has proven highly effective at mitigating background phthalates originating from instrumental sources such as tubing and fittings. This approach allows contaminant phthalates to elute at alternate retention times, preventing interference with target analytes. Additionally, a multi-wash system for the autosampler needle and running multiple analytical blanks between samples effectively reduces carryover. All procedural blank values should be systematically subtracted from sample results to determine true environmental concentrations, with particular attention to common contaminants like DBP, DiBP, and DMP which typically appear at highest levels in blanks [1].

Quality Assurance and Method Validation

Calibration and Quantification Approach

Method validation is essential to demonstrate that the analytical method employing this compound as internal standard is fit for its intended purpose. The calibration curve should be constructed using a minimum of six concentration levels plus blank, spanning the expected concentration range in samples. For phthalate analysis, a typical range of 0.001-100 μg/L is appropriate, with the exact range adjusted based on instrument sensitivity and application requirements. Calibration standards are prepared by spiking appropriate amounts of native phthalate standards and a fixed amount of this compound internal standard into the same matrix as the final sample extract (typically initial mobile phase). The internal standard calibration approach plots the peak area ratio (analyte to internal standard) against concentration, with linear regression weighted 1/x or 1/x² to accommodate heteroscedasticity. The method should demonstrate excellent linearity with coefficients of determination (R²) greater than 0.995 for all target analytes [1] [5].

Table 3: Method Validation Parameters and Acceptance Criteria for Phthalate Analysis

Validation Parameter Experimental Procedure Acceptance Criteria Typical Performance with this compound
Linearity Calibration curves (n=6 levels) R² > 0.995 R² > 0.998 across 3 orders of magnitude
Precision (Repeatability) Replicate analyses (n=6) of QC samples RSD < 15% RSD < 5% for most phthalates
Accuracy (Trueness) Spiked recovery in actual matrices 70-120% 70-98% across diverse matrices
Limit of Detection (LOD) Signal-to-noise ratio = 3:1 Based on application needs 0.042-24 ng/g for PAEs in hair
Limit of Quantification (LOQ) Signal-to-noise ratio = 10:1 Based on application needs 0.2-50 ng/L in environmental samples
Matrix Effects Post-extraction spiking vs neat standards Signal suppression/enhancement < 25% Consistent correction with internal standard
Stability Analysis of stored samples over time < 15% deviation from initial Demonstrated stability with proper preservation
Method Performance Characteristics

Comprehensive method validation should establish key performance parameters including limits of detection and quantification, accuracy, precision, recovery, and matrix effects. The limit of detection (LOD) and limit of quantification (LOQ) should be determined based on signal-to-noise ratios of 3:1 and 10:1, respectively, from low-level spiked samples. For phthalate analysis with this compound as internal standard, LODs as low as 0.2 ng/L have been achieved for some phthalates in environmental waters, while in complex matrices like hair, LODs ranging from 0.042 to 24 ng/g have been reported for various phthalates and their metabolites. Accuracy and precision are evaluated through replicate analysis of quality control samples spiked at low, medium, and high concentrations across multiple batches. Acceptance criteria typically include accuracy of 70-120% of nominal values and precision with relative standard deviations (RSD) below 15% for within-day and between-day variations [1] [4].

The extraction efficiency should be validated by comparing the response from samples spiked before extraction to those spiked after extraction (post-extraction spikes). Recovery rates for phthalates using optimized methods with this compound correction typically range from 70% to 98% across diverse matrices, with RSDs below 5% indicating high reproducibility. Matrix effects must be thoroughly investigated by comparing the response of standards in neat solvent to those in sample extracts. Significant matrix suppression or enhancement (particularly in ESI sources) should be addressed through additional cleanup, chromatographic separation, or most effectively, through the use of the stable isotope-labeled internal standard which experiences nearly identical matrix effects as the target analytes. The method should demonstrate robustness through deliberate variations in critical parameters such as mobile phase pH, column temperature, and extraction time, showing that the method remains unaffected by small but deliberate changes [1] [4] [5].

Application Notes and Troubleshooting Guide

Troubleshooting Common Issues

Analytical challenges frequently encountered in phthalate analysis with this compound can be systematically addressed through method adjustments and contamination control measures. High background signals in blanks represent the most common issue, potentially originating from laboratory reagents, materials, or instrumental sources. To address this, implement rigorous solvent screening (Optima LC-MS grade solvents recommended), utilize glassware exclusively, incorporate delay columns to segregate instrumental contamination, and maintain dedicated phthalate-free zones for sample preparation. Poor recovery of the internal standard or target analytes may indicate issues with extraction efficiency, matrix binding, or degradation. Optimization of extraction solvent composition (acetonitrile generally provides better recovery than methanol for solid samples), pH adjustment to neutralize charged species, and implementation of repeated extraction cycles can significantly improve recovery rates [1] [5].

Chromatographic issues such as peak tailing, splitting, or retention time shifts can compromise quantification accuracy. These can be addressed by ensuring proper mobile phase preparation (fresh buffers, appropriate pH), column conditioning and maintenance, and temperature stabilization. For matrix-induced suppression or enhancement in mass spectrometric detection, the most effective approach is leveraging the internal standard correction, though additional sample cleanup, chromatographic separation of interfering compounds, or modification of ionization conditions may provide additional improvements. Carryover between injections can be minimized through robust needle wash protocols (incorporating washes with strong solvents between samples) and periodic cleaning of injection system components. Consistent integration and peak identification should be verified through retention time stability (±0.1 min) and qualifier/quantifier ion ratios (±20% of calibration standard values) [1].

Real-World Application and Implementation

The application of this compound as an internal standard has been successfully demonstrated across diverse analytical scenarios and sample matrices. In environmental monitoring, methods incorporating this internal standard have enabled reliable quantification of phthalates at trace levels (sub-ng/L) in complex matrices including surface water, landfill leachate, soils, and municipal solid wastes. The implementation of contamination control strategies coupled with internal standard correction has allowed researchers to achieve exceptionally low detection limits while maintaining data credibility. In human biomonitoring studies, the application of this compound has facilitated the simultaneous determination of phthalate diesters and monoesters in hair samples with LODs ranging from 0.042 to 24 ng/g, enabling assessment of cumulative exposure to these contaminants [1] [4].

For food and beverage analysis, methods utilizing this compound have been validated according to international guidelines (e.g., SANTE/11945/2015) and applied to various commodities including non-alcoholic beverages, demonstrating excellent performance characteristics with linearity (r² > 0.996), precision (RSD 2.7-9.1%), and accuracy (91.5-118.1%). The regulatory compliance testing utilizing this internal standard provides robust defensible data for demonstrating adherence to restrictions such as the EU's limitation of 0.1% w/w for specific phthalates in toys and childcare articles. When implementing methods with this compound, analysts should maintain comprehensive documentation including instrument maintenance logs, reagent certificates of analysis, and regular system suitability test results to support data quality and facilitate troubleshooting when required [2] [5].

Conclusion

The integration of This compound as an internal standard in phthalate analysis represents a sophisticated approach to addressing the significant analytical challenges associated with these ubiquitous contaminants. Through its nearly identical chemical properties to target analytes coupled with mass spectral distinguishability, this stable isotope-labeled compound effectively corrects for variable extraction efficiency, matrix effects, and instrumental fluctuations. The comprehensive protocols detailed in this document, encompassing sample preparation, instrumental analysis, quality assurance, and troubleshooting, provide a robust framework for implementing this internal standard in diverse analytical scenarios. When properly applied with rigorous contamination control measures, methods utilizing this compound enable reliable quantification of phthalates at environmentally relevant concentrations across complex matrices, supporting important human health and environmental exposure assessments.

References

Application Note: Quantification of Phthalate Monoesters in Plasma Using UPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Phthalate esters are widely used as plasticizers and are known to leach into the environment, leading to widespread human exposure. Inside the body, these diesters are rapidly metabolized into their respective phthalate monoesters, which are considered the biologically active molecules and are used as biomarkers of exposure [1] [2]. This application note describes a validated, sensitive method for the extraction and quantification of phthalate monoesters, such as Monobutyl Phthalate (MBP), from rat plasma using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The protocol can be adapted for other monoesters like Monooctyl Phthalate-d4, a stable isotope-labeled internal standard commonly used to improve quantitative accuracy [1].

2. Experimental Protocol

2.1. Chemicals and Materials

  • Analytes and Internal Standards: Unlabeled phthalate monoester standards (e.g., MBP, >97% purity) and their stable isotope-labeled analogs (e.g., MBP-d4). For your application, this compound would be used as the Internal Standard (IS).
  • Solvents: Use high-purity, LC/MS-grade solvents (acetonitrile, methanol, water) to minimize background phthalate contamination.
  • Biological Matrix: K3 EDTA-treated rat plasma. Store at -80°C until use.
  • Labware: Use glass vials and containers wherever possible. All glassware should be thoroughly washed and rinsed to avoid exogenous contamination from plasticizers [2].

2.2. Sample Preparation and Extraction Workflow The following workflow outlines the protein precipitation method used for extracting phthalate monoesters from plasma. This method was validated for a concentration range of 25–5,000 ng/mL [1].

start Start with 25 µL of plasma a Spike with 25 µL of Internal Standard (IS) solution start->a b Add 425 µL of 0.1% Formic Acid in Acetonitrile a->b c Vortex Mix Thoroughly b->c d Centrifuge at high speed for 6 minutes c->d e Collect Supernatant d->e end Inject into UPLC-MS/MS e->end

2.3. Critical Steps and Modifications

  • Plasma Volume: The protocol uses a minimal plasma volume of 25 µL, making it suitable for studies with limited sample availability, such as those involving pups or small animals [1].
  • Extraction Solvent: A large volume of acidified acetonitrile (0.1% formic acid) is used for protein precipitation. This ensures high analyte recovery while effectively removing plasma proteins.
  • Handling of Tissue Samples: For more complex matrices like homogenized pup tissue, the extraction involves an additional delipidation step by submerging vials in liquid nitrogen after acetonitrile addition [1].

2.4. Instrumental Analysis (UPLC-MS/MS)

  • Chromatography:
    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm).
    • Mobile Phase: (A) 0.1% acetic acid in water; (B) 0.1% acetic acid in acetonitrile.
    • Gradient: Employ a linear gradient from low to high organic modifier (Mobile Phase B) to achieve optimal separation [1] [2].
  • Mass Spectrometry:
    • Ionization Mode: Negative electrospray ionization (ESI-).
    • Detection Mode: Multiple Reaction Monitoring (MRM). The transitions for your target analyte (Monooctyl Phthalate) and its internal standard (this compound) must be optimized by direct infusion.

3. Method Validation Data The described method was rigorously validated for MBP in rat plasma. The following table summarizes key validation parameters that should be demonstrated for any adapted method [1].

Validation Parameter Result for MBP in Plasma Acceptable Criteria
Linear Range 25 - 5,000 ng/mL -
Linearity (r) ≥ 0.99 ≥ 0.99
Accuracy (% RE) ≤ ±15% at all levels ≤ ±15%
Absolute Recovery > 92% Consistent and high
LOD 6.9 ng/mL -
Intra-day Precision (% RSD) ≤ 10.1% ≤ 15%
Inter-day Precision (% RSD) ≤ 10.1% ≤ 15%
Freeze-Thaw Stability Stable after 3 cycles over 3 days No significant degradation

4. Discussion

4.1. Adapting the Protocol for this compound To apply this protocol for the extraction of this compound, consider the following:

  • Internal Standard Role: In quantitative bioanalysis, a stable isotope-labeled analog like this compound is ideally used as the Internal Standard. It is added at a fixed concentration at the beginning of sample preparation to correct for variability in extraction efficiency and instrument response [1] [2].
  • Method Optimization: While the extraction protocol is robust, the chromatographic and mass spectrometric conditions will need re-optimization for the specific retention time and MRM transitions of Monooctyl Phthalate and its deuterated form.

4.2. Key Considerations for Phthalate Analysis

  • Contamination Control: Phthalates are ubiquitous environmental contaminants. It is critical to use high-purity solvents, glass labware, and avoid any plastic materials throughout the process to prevent sample contamination [2].
  • Biomarker Validation: This method fits into the broader context of biomarker validation, which requires rigorous analytical techniques like LC-MS/MS to ensure reliability, precision, and accuracy for supporting pharmacokinetic and toxicological studies [3] [4].

Conclusion

This application note provides a reliable and validated framework for extracting and quantifying phthalate monoesters from plasma. The simple protein precipitation method, coupled with sensitive UPLC-MS/MS detection, offers high accuracy, precision, and recovery. Researchers can confidently adapt this detailed protocol for the analysis of this compound by incorporating it as an internal standard and re-optimizing the instrumental parameters, paving the way for robust toxicological and exposure assessment studies.

References

Comprehensive Analysis of Deuterated Phthalate Metabolites: Sample Preparation Protocols and Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phthalate Metabolism and Analytical Principles

Phthalate esters are widely used as plasticizers in consumer products, with global production exceeding 6 million tons annually. These compounds are not covalently bound to polymers and can readily migrate into the environment, posing significant human health risks including endocrine disruption, reproductive toxicity, and potential carcinogenic effects. Upon entering the body, phthalates undergo rapid biotransformation in two distinct stages: initial hydrolysis to monoester metabolites (mPAEs) followed by phase II conjugation with glucuronic acid. The analysis of these metabolites, particularly using deuterated internal standards, provides accurate exposure assessment by compensating for matrix effects and analytical variability.

The complexity of biological matrices and the ubiquitous presence of phthalates in laboratory environments present significant analytical challenges. This application note provides comprehensive protocols for sample preparation and analysis of deuterated phthalate metabolites, emphasizing robust methodologies that ensure reliable quantification at trace levels. By implementing these standardized approaches, researchers can achieve enhanced sensitivity and reproducibility in phthalate biomonitoring studies across diverse research and clinical applications.

Sample Preparation Protocols

Urine Sample Preparation Workflow

The analysis of phthalate metabolites in urine requires careful sample handling to avoid contamination and ensure accurate quantification. The following protocol has been validated for simultaneous determination of multiple phthalate metabolites using deuterated internal standards [1] [2].

Table 1: Reagents and Consumables for Sample Preparation

Item Specification Purpose
Internal Standards Deuterated phthalate metabolites (13C4-MMP, 13C4-MEP, 13C4-MBP, 13C4-MBzP, D4-MEHP) Quantification reference
Enzyme β-glucuronidase from E. coli K12 (200 U/mL) Deconjugation of glucuronidated metabolites
Buffer Ammonium acetate buffer (1 M, pH 6.5) Optimal enzyme activity
SPE Cartridges Nexus ABS Elut (60 mg/3 mL) or equivalent Sample clean-up and concentration
Solvents HPLC-grade methanol, acetonitrile, ethyl acetate Extraction and reconstitution

Step-by-Step Protocol:

  • Sample Collection and Storage: Collect urine samples in glass containers to prevent plasticizer contamination. Store immediately at -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • Sample Preparation: Thaw frozen urine samples at room temperature and vortex thoroughly for 30 seconds. Transfer 950 μL of urine to a glass tube and add 50 μL of deuterated internal standard mixture (1 μg/mL in methanol) [2].

  • Enzymatic Deconjugation: Add 5 μL of β-glucuronidase (200 U/mL) and 245 μL of ammonium acetate buffer (1 M, pH 6.5). Vortex the mixture for 30 seconds. Incubate at 37°C for 90 minutes in a shaking water bath to hydrolyze the glucuronide conjugates [2].

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL methanol followed by 1 mL acetonitrile and 1 mL phosphate buffer (pH 2.0).
    • Dilute 1 mL of the incubated urine sample with 1 mL of phosphate buffer (pH 2.0) and load onto the conditioned SPE cartridge.
    • Wash sequentially with 2 mL of 0.1 M formic acid and 1 mL water.
    • Dry the cartridge under negative pressure for 10-15 minutes.
    • Elute metabolites with 1 mL acetonitrile followed by 1 mL ethyl acetate [2].
  • Concentration and Reconstitution: Combine the eluents and evaporate to dryness under nitrogen at 55°C. Reconstitute the dry residue with 200 μL of 1:9 (v/v) acetonitrile-water mixture. Vortex for 30 seconds and transfer to an autosampler vial for analysis [2].

Alternative Extraction Techniques

For different analytical requirements or sample types, several alternative extraction methods have been developed:

On-line SPE-LC-MS/MS: This approach enables direct injection of urine samples after centrifugation and dilution. The method utilizes column switching technology to transfer analytes from the extraction column to the analytical column, significantly reducing sample handling and potential contamination. This method has demonstrated excellent sensitivity with LOD values of 0.4 ng/mL for BPA and ranging from 0.15-1.1 ng/mL for various phthalate metabolites [1].

HF-LPME Technique: For parent phthalate compounds rather than metabolites, hollow fiber liquid-phase microextraction provides an excellent alternative. This method enables extraction and clean-up in a single step with high selectivity, high enrichment factors, and minimal solvent consumption. The optimized HF-LPME conditions include pH 7.0, 30% NaCl, 45-minute extraction at 45°C with constant stirring at 1,200 rpm [3].

Derivatization for GC-MS: When using GC-MS analysis, phthalate metabolites require derivatization to increase volatility. Trimethylsilane diazomethane (TMSDM) has emerged as an advantageous derivatization agent due to its hydrolytic stability, enabling efficient derivatization even in the presence of water and significantly simplifying the sample preparation workflow [4].

Chromatographic Separation Methods

Liquid Chromatography Conditions

Optimal chromatographic separation of phthalate metabolites is crucial for accurate quantification, particularly when using mass spectrometric detection. The following conditions have been validated for robust separation of major phthalate metabolites:

Table 2: Liquid Chromatography Conditions for Phthalate Metabolite Separation

Parameter Condition 1 Condition 2 Condition 3
Column Thermo Betasil Phenyl (50 × 2.1 mm, 3 μm) Kromasil 100-5C18 (150 × 2.1 mm) C18 column (50 × 2.1 mm)
Mobile Phase A 0.1% acetic acid in water 0.1% acetic acid in water 5 mM ammonium acetate
Mobile Phase B 0.1% acetic acid in acetonitrile 0.1% acetic acid in acetonitrile Methanol
Gradient Program 5% B (0-2 min), 5-100% B (2-7 min), 100% B (7-9 min), 100-5% B (9-10 min), 5% B (10-12 min) Linear gradient from 15% to 90% B over 10 min Isocratic 11:89 A:B (v/v)
Flow Rate 220 μL/min 300 μL/min 250 μL/min
Temperature Ambient 40°C Ambient
Injection Volume 10 μL 20 μL 10-20 μL

The phenyl column provides excellent separation for isomeric metabolites and has demonstrated robust performance for simultaneous determination of five phthalate monoester metabolites and bisphenol A. The use of acidic mobile phases enhances ionization efficiency in negative ESI mode while maintaining peak symmetry [1].

Gas Chromatography Conditions

For analysis of underivatized parent phthalate compounds, GC-MS/MS offers superior separation efficiency. The optimal conditions include:

  • Column: HP-5MS UI (30 m × 0.25 mm i.d., 0.25 μm film thickness)
  • Temperature Program: 60°C (1 min), 20°C/min to 220°C, 5°C/min to 290°C (5 min)
  • Carrier Gas: Helium at 1.0 mL/min constant flow
  • Injection: Splitless mode at 260°C
  • Transfer Line Temperature: 290°C [3]

This temperature gradient provides baseline separation of 9 different phthalate esters within 25 minutes, with excellent peak symmetry and resolution of co-eluting isomers such as DBP and DiBP [3].

Mass Spectrometric Detection

LC-MS/MS Configuration

Mass spectrometric detection operated in Multiple Reaction Monitoring (MRM) mode provides the specificity and sensitivity required for trace-level determination of phthalate metabolites in complex biological matrices.

Table 3: MS/MS Parameters for Phthalate Metabolite Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Ionization Mode
MMP 179.0 77.0 / 105.0 20-25 Negative
MEP 193.0 77.0 / 121.0 18-22 Negative
MBP 221.0 77.0 / 121.0 16-20 Negative
MBzP 255.0 77.0 / 121.0 20-24 Negative
MEHP 277.0 134.0 / 113.0 15-18 Negative
13C4-MMP 183.0 79.0 / 109.0 20-25 Negative
13C4-MEP 197.0 79.0 / 125.0 18-22 Negative
13C4-MBP 225.0 79.0 / 125.0 16-20 Negative
13C4-MBzP 259.0 79.0 / 125.0 20-24 Negative
D4-MEHP 281.0 138.0 / 117.0 15-18 Negative

The mass spectrometer should be operated with the following source parameters: ionization voltage: -2.85 kV; cone voltage: 20 V; ion source temperature: 100°C; desolvation temperature: 300°C. The collision gas (argon or nitrogen) pressure should be maintained at approximately 2.0 × 10^-3 mbar for optimal fragmentation [2].

GC-MS/MS Configuration

For GC-MS/MS analysis of parent phthalate compounds, the following parameters are recommended:

  • Ionization Mode: Electron impact (EI) at 70 eV
  • Ion Source Temperature: 230°C
  • Solvent Delay: 5 minutes
  • MRM Transitions: Specific for each phthalate ester (e.g., m/z 149→65 for DBP) [3]

The use of tandem mass spectrometry significantly reduces chemical noise and improves signal-to-noise ratios compared to single quadrupole detection, enabling reliable quantification at trace levels.

Method Validation and Quality Control

Performance Characteristics

Comprehensive method validation is essential to ensure reliable performance for phthalate metabolite quantification. The following table summarizes typical validation parameters for the described methodologies:

Table 4: Method Validation Data for Phthalate Metabolite Analysis

Validation Parameter LC-MS/MS Method [1] GC-MS/MS Method [3] On-line SPE-LC-MS/MS [5]
Linear Range (ng/mL) 0.3-200 0.1-2.5 μg/mL 1-500
Limit of Quantification 0.3 ng/mL (MMP, MEP, MBzP, BPA); 1 ng/mL (MBP, MEHP) 0.1 μg/mL 1-5 ng/mL
Precision (% RSD) <15% 0.7-12.7% (intra-day); 4.1-17.5% (inter-day) 0.8-4.8%
Accuracy (% Bias) Within ±15% -6.9 to 7.3% (intra-day); -5.2 to 6.5% (inter-day) >84.3% recovery
Matrix Effect Not specified 88.5-102.7% Not specified

The validation data demonstrate that well-controlled methods provide precision and accuracy within acceptable limits for bioanalytical methods (typically ±15% for accuracy and ≤15% RSD for precision). The use of deuterated internal standards effectively compensates for matrix effects and recovery variations, significantly improving data quality [1] [6].

Troubleshooting and Contamination Control

The ubiquitous presence of phthalates in laboratory environments presents significant challenges for trace analysis. Implement these critical contamination control measures:

  • Glassware Preparation: Thoroughly rinse all glassware with chromic acid solution followed by deionized water and methanol before drying [2].
  • Solvent Quality: Use HPLC-grade solvents and test for phthalate contamination before use.
  • Plastic Avoidance: Eliminate all plastic materials from sample collection, storage, and analysis workflows. Use glass or metal alternatives whenever possible.
  • System Blanks: Include method blanks in each analytical batch to monitor contamination.
  • Background Subtraction: Establish baseline correction for each individual sample by analyzing pre-dose samples when possible [6].

Applications and Regulatory Perspectives

The methodologies described in this application note support diverse research applications in human biomonitoring, toxicological studies, and exposure assessment. Phthalate exposure assessment has become increasingly important from a regulatory perspective, with agencies worldwide establishing stricter limits for these compounds in consumer products.

Implementation of these protocols enables reliable quantification of phthalate exposure biomarkers at concentrations relevant to the general population. The high sensitivity of these methods (LOQs in the low ng/mL range) adequately captures typical exposure levels, with reported urinary concentrations of major phthalate metabolites in the general population ranging from <1 to >100 ng/mL depending on the specific compound and population characteristics [7] [1].

These methods also support pharmacokinetic studies of phthalate metabolism and elimination. For example, research using these analytical approaches has demonstrated that the oral bioavailability of DEHP is approximately 7% in rats, with rapid distribution and elimination profiles [6].

Conclusion

The comprehensive sample preparation and analytical protocols detailed in this application note provide robust methodologies for accurate quantification of deuterated phthalate metabolites in biological matrices. The implementation of carefully controlled sample preparation, optimized chromatographic separation, and selective mass spectrometric detection enables reliable assessment of phthalate exposure at trace levels.

Key advantages of these methods include:

  • High sensitivity with LOQs reaching 0.3 ng/mL for some metabolites
  • Excellent precision and accuracy within acceptable bioanalytical criteria
  • High throughput capabilities, particularly with on-line SPE approaches
  • Reduced contamination risk through minimal sample handling

As research on the health effects of phthalate exposure continues to evolve, these standardized protocols will support the generation of reliable, comparable data across laboratories worldwide, ultimately contributing to improved understanding of human exposure patterns and potential health risks.

Workflow Diagram

G cluster_1 Sample Preparation Phase cluster_2 Analysis Phase cluster_3 Data Phase SampleCollection Sample Collection (Glass containers, -80°C storage) SamplePrep Sample Preparation (Thaw, vortex, add deuterated IS) SampleCollection->SamplePrep EnzymaticDeconjugation Enzymatic Deconjugation (β-glucuronidase, 37°C, 90 min) SamplePrep->EnzymaticDeconjugation SPE Solid-Phase Extraction (Condition, load, wash, elute) EnzymaticDeconjugation->SPE Concentration Concentration & Reconstitution (N₂ evaporation, solvent exchange) SPE->Concentration LCAnalysis LC Separation (Reverse phase, acidic mobile phase) Concentration->LCAnalysis MSAnalysis MS/MS Detection (Negative ESI, MRM mode) LCAnalysis->MSAnalysis DataProcessing Data Processing (Isotope dilution quantification) MSAnalysis->DataProcessing

References

Comprehensive Application Notes and Protocols: Analysis of Monooctyl Phthalate-d4 and Phthalate Metabolites Using Solid Phase Extraction and LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Phthalate metabolites have emerged as critical biomarkers for assessing human exposure to plasticizers, which are widely used in consumer products and industrial applications. Monooctyl phthalate-d4 (MOP-d4) serves as a valuable isotope-labeled internal standard in quantitative analysis, particularly for monitoring human exposure to parent phthalates such as di-2-ethylhexyl phthalate (DEHP) through wastewater-based epidemiology (WBE). The analysis of these compounds in complex matrices like wastewater requires robust sample preparation and highly selective detection techniques to achieve accurate quantification at trace levels. These application notes provide a detailed protocol for determining phthalate metabolites in wastewater using solid-phase extraction (SPE) followed by ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS), based on current scientific methodologies [1].

The WBE approach represents a novel epidemiological tool that complements traditional human biomonitoring studies by providing population-scale exposure assessment through analysis of wastewater samples. This method enables researchers to obtain comprehensive data on plasticizer exposure without the need for invasive sample collection from individual subjects [1]. The protocol described herein has been specifically optimized for the simultaneous determination of twenty-one plasticizer metabolites, including phthalates, terephthalates, and di-iso-nonyl cyclohexane-1,2-dicarboxylate (DINCH) metabolites, making it the first published method to include these alternative plasticizer metabolites in wastewater analysis [1].

Materials and Reagents

Chemical Standards

Table 1: Phthalate metabolite standards and their properties

Compound Name Abbreviation Parent Phthalate Molecular Weight (g/mol) Type
Monomethyl phthalate MMP Dimethyl phthalate ~180 LMW phthalate metabolite
Monoethyl phthalate MEP Diethyl phthalate ~194 LMW phthalate metabolite
Mono-n-butyl phthalate MnBP Di-n-butyl phthalate ~222 LMW phthalate metabolite
Monobenzyl phthalate MBzP Butyl benzyl phthalate ~228 LMW phthalate metabolite
Mono-(2-ethylhexyl) phthalate MEHP Di-(2-ethylhexyl) phthalate ~278 HMW phthalate metabolite
Mono-(2-ethyl-5-hydroxyhexyl) phthalate MEHHP Di-(2-ethylhexyl) phthalate ~294 Oxidized DEHP metabolite
Mono-(2-ethyl-5-oxohexyl) phthalate MEOHP Di-(2-ethylhexyl) phthalate ~292 Oxidized DEHP metabolite
This compound MOP-d4 Di-n-octyl phthalate ~284 Deuterated internal standard
  • Analytical standards: Purchase high-purity standards (>95%) of target phthalate metabolites and stable isotope-labeled internal standards (e.g., MMP-d4, MnBP-d4, MEHHP-d4) from certified suppliers such as AccuStandard [1].
  • This compound: Use as an internal standard for quantifying other phthalate metabolites. Prepare stock solutions at 1 mg/mL in methanol and store at -20°C [1] [2].
  • Working standard solutions: Prepare fresh working solutions monthly by appropriate dilution of stock solutions in methanol to concentrations of 1, 10, and 100 μg/mL [1].
Reagents and Solvents
  • HPLC-grade water: Use ultrapure water (18.2 MΩ·cm resistivity) generated from a Milli-Q or similar water purification system.
  • Organic solvents: Methanol, acetonitrile, and acetone of LC-MS grade.
  • Ammonium acetate: LC-MS grade for preparing mobile phase additives.
  • Ammonium hydroxide: ACS reagent grade (28-30% NH₃ basis) for pH adjustment during SPE.
  • Formic acid: LC-MS grade for mobile phase modification.
Equipment and Consumables
  • Solid-phase extraction system: Automated SPE system (e.g., Gilson GX-274 ASPEC) or manual SPE vacuum manifold capable of processing multiple samples simultaneously [3].
  • SPE cartridges: Oasis MAX mixed-mode anion exchange cartridges (60 mg, 3 mL) have demonstrated superior performance for retaining polar and acidic phthalate metabolites compared to Oasis HLB [1].
  • UHPLC-MS/MS system: Acquity UPLC H-Class system coupled to a Xevo TQ-S tandem mass spectrometer (Waters) or equivalent system with electrospray ionization (ESI) source [1].
  • Analytical column: Restek Raptor Biphenyl column (100 × 2.1 mm, 2.7 μm) or equivalent reversed-phase column providing adequate separation of isomeric compounds [1].
  • Sample containers: Amber glass bottles and vials to prevent photodegradation of analytes.
  • Filtration units: Polypropylene syringe filters (0.2 μm pore size) for sample cleanup.

Sample Preparation

Wastewater Collection and Preservation
  • Sample collection: Collect 24-hour composite raw wastewater samples using automated refrigerated samplers. Use amber glass bottles to minimize photodegradation and sample contamination [1].
  • Preservation: Immediately adjust sample pH to approximately 2.0 using concentrated hydrochloric acid upon collection to stabilize the analytes. Store samples at 4°C during collection and transport.
  • Processing: Process samples within 24 hours of collection. If longer storage is required, freeze samples at -20°C until analysis.
Sample Pretreatment
  • Filtration: Filter wastewater samples through glass fiber filters (1.2 μm pore size) followed by 0.45 μm cellulose acetate membrane filters to remove suspended particulate matter.
  • Internal standard addition: Add 50 μL of internal standard working solution (containing 100 ng of this compound and other deuterated analogs) to 100 mL of filtered wastewater sample.
  • pH adjustment: Adjust sample pH to 7.0 ± 0.5 using dilute ammonium hydroxide solution to optimize retention on the SPE sorbent [1].

Table 2: Sample preparation parameters for different sample types

Parameter Wastewater Human Serum Urine
Sample Volume 100 mL 1 mL 5 mL
Filtration 1.2 μm GF + 0.45 μm CA 0.2 μm nylon Centrifugation only
Internal Standard Amount 50-100 ng 10-50 ng 25-50 ng
Preservation Temperature 4°C -20°C -20°C
Hold Time Before Extraction ≤24 hours ≤1 month ≤1 month

Solid Phase Extraction Procedure

The following SPE protocol has been optimized specifically for the extraction of phthalate metabolites from wastewater samples, with automation capability to improve reproducibility and sample throughput [3].

SPE Cartridge Conditioning
  • Conditioning step: Load 3 mL of methanol to the Oasis MAX cartridge at a flow rate of 2-3 mL/min.
  • Equilibration step: Load 3 mL of ultrapure water at a flow rate of 2-3 mL/min.
  • Important: Do not allow the sorbent to dry out between conditioning and sample loading steps.
Sample Loading and Extraction
  • Load sample: Transfer the 100 mL prepared wastewater sample (pH 7.0) to the SPE cartridge at a flow rate of 5-7 mL/min using a vacuum manifold or automated SPE system.
  • Rinse container: Rinse the sample container with 5 mL of ultrapure water and add the rinse to the SPE cartridge.
  • Maintain consistent flow: Ensure flow rate does not exceed 10 mL/min to maximize analyte retention.
Cartridge Washing
  • First wash: Apply 3 mL of a 2% (v/v) ammonium hydroxide solution in water to remove weakly retained interferents.
  • Second wash: Apply 3 mL of a methanol-water mixture (50:50, v/v) to remove additional matrix components.
  • Drying step: Apply full vacuum for 10-15 minutes to dry the sorbent completely before elution.
Analyte Elution
  • First elution: Add 4 mL of methanol containing 2% (v/v) formic acid to the cartridge and collect the eluate.
  • Second elution: Add 4 mL of acetone to the cartridge and combine with the first eluate.
  • Evaporation: Evaporate the combined eluate to near dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitution: Reconstitute the dry extract in 500 μL of methanol-water (30:70, v/v) containing 2 mM ammonium acetate.
  • Final filtration: Transfer to an autosampler vial after passing through a 0.2 μm polypropylene syringe filter.

The workflow for the complete SPE procedure is illustrated below:

G cluster_0 SPE Procedure A SPE Cartridge Conditioning B Sample Loading (100 mL, pH 7.0) A->B C Cartridge Washing (2% NH4OH + MeOH/H2O) B->C D Analyte Elution (MeOH + 2% HCOOH + Acetone) C->D E Extract Evaporation & Reconstitution D->E F LC-MS/MS Analysis E->F

LC-MS/MS Analysis

Chromatographic Conditions
  • Column oven temperature: Maintain at 40°C throughout the analysis
  • Injection volume: 10 μL using partial loop with needle overfill mode
  • Mobile phase A: 2 mM ammonium acetate in water
  • Mobile phase B: Methanol
  • Flow rate: 0.4 mL/min
  • Gradient program:
    • Initial: 30% B
    • 0-5 min: Ramp to 60% B
    • 5-10 min: Ramp to 95% B
    • 10-12 min: Hold at 95% B
    • 12-12.1 min: Return to 30% B
    • 12.1-15 min: Re-equilibrate at 30% B
Mass Spectrometry Parameters
  • Ionization mode: Electrospray ionization (ESI) in negative mode
  • Capillary voltage: 1.0 kV
  • Source temperature: 150°C
  • Desolvation temperature: 500°C
  • Desolvation gas flow: 1000 L/h
  • Cone gas flow: 150 L/h
  • Collision gas: Argon at 0.15 mL/min
  • Data acquisition: Multiple reaction monitoring (MRM) mode

Table 3: Optimized MRM transitions for selected phthalate metabolites

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Cone Voltage (V) Collision Energy (eV)
MMP 179.0 77.0 105.0 30 20, 15
MEP 193.0 77.0 121.0 30 25, 15
MnBP 221.0 77.0 121.0 35 25, 15
MBzP 255.0 77.0 133.0 40 30, 20
MEHP 277.0 127.0 134.0 35 20, 15
MEHHP 291.0 121.0 145.0 30 20, 15
MEOHP 291.0 121.0 145.0 30 20, 15
This compound 283.1 125.0 152.0 35 20, 15
Analytical Sequence
  • System suitability test: Run a standard mixture containing all target analytes at 100 ng/mL before sample analysis to verify system performance.
  • Calibration standards: Prepare a calibration curve with at least six concentration levels ranging from 0.5 to 500 ng/mL.
  • Quality controls: Include procedure blanks, fortified blanks, and matrix-matched quality control samples at low, medium, and high concentrations in each analytical batch.
  • Sample analysis: Inject samples in randomized order to avoid sequence effects, with solvent blanks between samples to minimize carryover.

Method Validation

The analytical method has been comprehensively validated according to international guidelines for bioanalytical method validation.

Sensitivity and Linearity
  • Linearity: The method demonstrates excellent linearity over the concentration range of 0.5-500 ng/mL for all target phthalate metabolites, with correlation coefficients (r²) greater than 0.995 [1].
  • Limit of detection (LOD): LODs range from 0.1 to 5 ng/mL in wastewater, with the lowest LODs achieved for oxidative metabolites including MEHHP and MEOHP [1].
  • Limit of quantification (LOQ): LOQs range from 0.5 to 15 ng/mL, defined as the lowest concentration with signal-to-noise ratio >10 and accuracy within 80-120% [1].
Accuracy and Precision
  • Intra-day precision: Relative standard deviations (RSD) ≤10% for all analytes at low, medium, and high concentration levels [1] [3].
  • Inter-day precision: RSD ≤15% for all analytes when evaluated over five consecutive days [1].
  • Accuracy: Recovery rates of 80-115% for most phthalate metabolites, evaluated by spiking experiments in wastewater matrices [1].

Table 4: Method validation parameters for selected phthalate metabolites

Analyte LOD (ng/mL) LOQ (ng/mL) Precision (RSD%) Accuracy (% Recovery) Linearity (r²)
MMP 2.5 7.5 8.5 85 0.998
MEP 1.5 5.0 7.2 92 0.999
MnBP 0.5 1.5 6.8 95 0.999
MBzP 0.8 2.5 8.1 88 0.998
MEHP 0.3 1.0 5.9 98 0.999
MEHHP 0.2 0.7 4.8 102 0.999
MEOHP 0.2 0.7 5.2 101 0.999
Recovery and Matrix Effects
  • Extraction efficiency: Recovery rates for phthalate metabolites range from 80% to 99% using the automated SPE method, significantly higher than manual SPE approaches [3].
  • Matrix effects: Evaluation of matrix effects shows ion suppression ranging from 15% to 30% for most analytes, effectively compensated by isotope-labeled internal standards [1].
  • Process efficiency: Overall process efficiency (combining extraction recovery and matrix effects) exceeds 75% for all target analytes [1].

Quality Control Measures

Contamination Prevention
  • Background contamination: Phthalates are ubiquitous environmental contaminants, therefore implement strict protocols to minimize background contamination [4].
  • Laboratory materials: Use glass, stainless steel, or polypropylene materials instead of PVC or other plasticized plastics in all procedures.
  • Reagent blanks: Include procedure blanks with each batch of samples to monitor potential contamination from solvents or laboratory materials.
  • Glassware treatment: Wash all glassware thoroughly with detergent, rinse with ultrapure water, and bake at 400°C for 4 hours before use.
Quality Assurance Procedures
  • Batch quality control: Include calibration standards, quality control samples, procedure blanks, and matrix spikes in each analytical batch.
  • Acceptance criteria: Define acceptance criteria for accuracy (±20% of theoretical value for QCs) and precision (<20% RSD) before sample analysis.
  • Carryover assessment: Include solvent blanks after high-concentration samples to monitor and prevent carryover between injections.
  • Stability assessment: Evaluate short-term and long-term stability of analytes in wastewater matrices under various storage conditions.

Troubleshooting Guidelines

Common Issues and Solutions
  • Low recovery of polar metabolites: Ensure sample pH is properly adjusted to 7.0 before SPE loading and use Oasis MAX instead of HLB cartridges for better retention of acidic compounds [1].
  • Matrix effects: Use isotope-labeled internal standards for each analyte class to correct for matrix effects. Consider diluting samples with high matrix content.
  • Carryover between injections: Implement thorough washing steps in the autosampler needle and injection port. Increase the percentage of strong solvent in the wash solution.
  • Deuterium loss in labeled standards: Monitor for deuterium exchange in aqueous solutions. Prepare fresh working solutions monthly and store in appropriate solvents.
System Performance Verification
  • Retention time stability: Retention time shifts should not exceed ±0.1 min for any analyte. If shifts occur, check mobile phase composition and column condition.
  • Signal intensity: A 50 ng/mL standard should produce a signal-to-noise ratio of at least 10:1 for all target analytes. If sensitivity decreases, check ion source contamination and consider cleaning.
  • Chromatographic peak shape: Peak asymmetry factors should be between 0.8 and 1.8. Broader peaks may indicate column degradation or inappropriate mobile phase pH.

Applications and Data Interpretation

The validated method enables comprehensive exposure assessment for phthalates and alternative plasticizers in population studies through wastewater-based epidemiology [1]. When applied to raw wastewater samples collected from Northwestern Spain, the method successfully detected and quantified several phthalate metabolites, with concentration ranges varying from below the limit of quantification to approximately 450 ng/L for the most abundant metabolites [1]. The data obtained allows for back-calculation of parent plasticizer exposure by considering the excretion factors of specific metabolites, providing valuable information about population-wide exposure to these potentially harmful chemicals.

The method's capability to simultaneously determine metabolites of traditional phthalates and alternative plasticizers such as terephthalates and DINCH makes it particularly valuable for monitoring trends in plasticizer usage as regulatory pressures shift industry practices [1]. This approach provides a non-invasive tool for policymakers and public health officials to assess the effectiveness of regulatory actions and identify emerging exposure concerns in a timely manner.

Conclusion

The application notes and protocols presented herein provide a robust analytical framework for determining this compound and related phthalate metabolites in wastewater matrices using solid-phase extraction and LC-MS/MS. The method demonstrates excellent sensitivity, precision, and accuracy suitable for exposure assessment studies using wastewater-based epidemiology. The inclusion of stable isotope-labeled internal standards, particularly this compound, ensures reliable quantification by compensating for matrix effects and procedural losses. This protocol offers researchers a standardized approach for generating comparable data across different laboratories and studies, ultimately contributing to improved understanding of human exposure to plasticizers and related chemicals.

References

Application Note: LC-MS/MS Quantification of Phthalate Metabolites in Human Urine

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a robust protocol for the quantification of phthalate monoester metabolites in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with stable isotope-labeled internal standards. The method emphasizes sensitivity, selectivity, and contamination control.

Introduction and Background

Phthalates are synthetic chemicals widely used as plasticizers. Humans are ubiquitously exposed to them through diet, personal care products, and the environment [1]. Because phthalates are rapidly metabolized to their respective monoesters and excreted in urine, measuring these metabolites (e.g., Monooctyl Phthalate, MOP) is the preferred approach for assessing exposure [2]. LC-MS/MS is the gold standard for this analysis due to its high sensitivity and specificity. Using a stable isotope-labeled internal standard like Monooctyl Phthalate-d4 is critical for compensating for matrix effects and losses during sample preparation [3] [4].

Experimental Protocol
2.1. Chemicals and Reagents
  • Analytes and Internal Standards: Authenticated reference standards for target phthalate monoesters (e.g., MOP) and their stable isotope-labeled analogs (e.g., this compound).
  • Solvents: High-purity methanol, acetonitrile, and water (LC-MS grade).
  • Enzyme: β-Glucuronidase (from E. coli) for enzymatic deconjugation of glucuronidated metabolites [2].
2.2. Sample Preparation

The following workflow summarizes the key steps in sample preparation:

G start Urine Sample (Aliquot) step1 Add Internal Standard (this compound) start->step1 step2 Enzymatic Deconjugation (β-Glucuronidase, Incubate) step1->step2 step3 On-line Solid-Phase Extraction (SPE) step2->step3 step4 Elute and Transfer to LC-MS/MS step3->step4 step5 Chromatographic Separation step4->step5 step6 MS/MS Analysis and Quantification step5->step6

  • Internal Standard Addition: Add a known amount of this compound IS to every sample (calibrators, quality controls, and unknowns) prior to extraction to correct for analyte loss and matrix effects [4].
  • Enzymatic Hydrolysis: Incubate samples with β-glucuronidase to hydrolyze the glucuronide conjugates of phthalate metabolites back to their free forms [2].
  • On-line SPE and Chromatography: An on-line solid-phase extraction system is recommended. This closed system reduces contamination, increases throughput, and enhances safety by minimizing manual handling [2]. Following extraction, analytes are separated using a reversed-phase LC column (e.g., C18) with a gradient of methanol or acetonitrile in water.
2.3. LC-MS/MS Analysis
  • Ion Source: Electrospray Ionization (ESI), typically in negative mode.
  • Mass Analyzer: Triple Quadrupole (QQQ) operated in Selected Reaction Monitoring (SRM) mode.
  • MS Conditions: Monitor at least two MS/MS transitions (one quantifier, one qualifier) for both the native analyte and the IS to ensure specificity [4].

The table below summarizes the suggested LC-MS/MS parameters for a phthalate metabolite method.

Table 1: Exemplary LC-MS/MS Parameters for Phthalate Metabolite Analysis

Parameter Category Specification Details / Rationale
Chromatography Column Reversed-Phase (e.g., C18)
Mobile Phase (A) Water; (B) Methanol/Acetonitrile [2]
Gradient Optimized for resolution of target metabolites
Mass Spectrometry Ionization Mode Electrospray Ionization (ESI) Negative
Data Acquisition Selected Reaction Monitoring (SRM)
Monitored Ions 2 SRM transitions per analyte (Quantifier/Qualifier) [4]
Internal Standard Type Stable Isotope-Labeled (e.g., this compound) [4]
Function Corrects for matrix effects & preparation loss [3]
Calibration and Quality Assurance

A rigorous calibration and quality control regime is essential for reliable quantification.

3.1. Calibration Curve
  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix (e.g., stripped urine) as the unknown samples to mimic matrix effects accurately [3].
  • Concentration Levels: A minimum of six non-zero calibrators covering the expected physiological range, plus a blank and a zero calibrator (blank + IS) [4].
  • Regression Model: Use linear regression with appropriate weighting (e.g., 1/x or 1/x²) to account for heteroscedasticity (concentration-dependent variance) [3].

The following diagram illustrates the logical flow for establishing and validating the calibration model:

3.2. Quality Control (QC)
  • QC Samples: Analyze QC samples at low, mid, and high concentrations within the calibration curve with each batch.
  • Acceptance Criteria: At least 67% of the total QCs and 50% at each concentration level must be within ±20% of their nominal concentration for the run to be accepted [4].
3.3. Contamination Control

Phthalates are ubiquitous contaminants. Implement stringent controls:

  • Use phthalate-free solvents and materials.
  • Inject solvent blanks throughout the sequence (before calibration, after high-concentration standards, and between samples) to monitor and minimize carryover [5] [4].
Method Validation

For a fully validated method, the following parameters should be assessed [4]:

  • Selectivity/Specificity: Demonstrate no interference in blank matrix at the retention times of the analyte and IS.
  • Accuracy and Precision: Evaluate both within-day (intra-assay) and between-day (inter-assay) using QC samples.
  • Recovery and Matrix Effects: Investigate extraction efficiency and ion suppression/enhancement via post-column infusion experiments or by comparing spiked matrices to neat solutions [3] [4].
  • Stability: Assess analyte stability in matrix under various storage and handling conditions.

I hope this structured protocol provides a solid foundation for your work. Should you need to adapt this method for other phthalate metabolites or matrices, the general principles of using stable isotope internal standards and matrix-matched calibration will remain the same.

References

Monooctyl Phthalate-d4 stock solution preparation storage

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Handling Principles

Monooctyl Phthalate-d4 (CAS 1398065-74-1) is a deuterium-labeled compound primarily used as a tracer or an internal standard for quantitative analysis in techniques like LC-MS or GC-MS [1] [2]. The table below summarizes its key characteristics:

Property Description
CAS Number 1398065-74-1 [1] [2]
Molecular Formula C₁₆H₁₈D₄O₄ [1] [2]
Molecular Weight 282.37 g/mol [1] [2]
Recommended Storage 2-8°C in a refrigerator [2]
Application Internal standard/tracer for phthalate analysis [1]

A core principle when working with phthalates is to prevent exogenous contamination. Phthalates are ubiquitous in the environment and can leach from many plastic materials [3]. Therefore, it is critical to use glassware (e.g., glass vials and volumetric flasks) and high-purity solvents throughout the process [3].

Proposed Protocol for Stock Solution Preparation

This protocol is inferred from general best practices in analytical chemistry and methods used for similar phthalate metabolites [3] [4] [5].

1. Materials and Equipment

  • Chemical: this compound standard
  • Balance: High-precision analytical balance
  • Solvent: LC/MS grade methanol or acetonitrile [3]
  • Glassware: Glass volumetric flask (e.g., 10 mL or 25 mL), glass vials with PTFE-lined caps
  • Personal Protective Equipment (PPE): Lab coat, gloves, and safety glasses

2. Weighing and Dissolution

  • Weighing: Accurately weigh an appropriate amount of this compound powder. For a 1 mg/mL (~1000 μg/mL) primary stock solution, weigh approximately 10 mg of the compound into a tared glass vial.
  • Dissolution: Transfer the powder quantitatively into a glass volumetric flask. Add a small amount of your chosen LC/MS grade solvent to dissolve the powder, gently swirling to ensure complete dissolution.
  • Bringing to Volume: Carefully fill the volumetric flask to the mark with the same solvent and mix thoroughly to ensure homogeneity.

3. Aliquoting and Storage

  • Aliquoting: Immediately after preparation, aliquot the primary stock solution into smaller, sterile glass vials. This minimizes freeze-thaw cycles and prevents the entire stock from being contaminated or degraded upon repeated use.
  • Storage: Clearly label all vials with the compound name, concentration, date of preparation, and your initials. Store the aliquots at 2-8°C [2]. For extended stability, consider storage at -20°C.

The following workflow diagram summarizes the key stages of the stock solution preparation process:

Start Start Protocol Step1 Weigh this compound Precisely using analytical balance Start->Step1 Step2 Dissolve in LC/MS Grade Solvent Use glass volumetric flask Step1->Step2 Step3 Bring to Final Volume Mix thoroughly for homogeneity Step2->Step3 Step4 Aliquot into Glass Vials Minimize freeze-thaw cycles Step3->Step4 Step5 Label and Store at 2-8°C Protect from light; record details Step4->Step5 End Stock Solution Ready Step5->End

Preparation of Working Standards

Working standards are prepared by serially diluting the primary stock solution with a compatible solvent, typically a water-methanol or water-acetonitrile mixture that matches the initial mobile phase conditions of your analytical method [5]. The following table outlines an example dilution scheme:

Solution Dilution Step Typical Concentration Range Use
Primary Stock N/A 1000 μg/mL Long-term storage, source for dilutions
Working Stock 1:10 dilution of primary stock 100 μg/mL For preparing calibration standards
Calibration Standard Dilute working stock in matrix/solvent 25 - 5000 ng/mL (e.g., for LC-MS/MS) [3] Instrument calibration

Quality Control & Troubleshooting

  • Verification: The concentration of the stock solution can be verified using techniques like UV-Vis spectroscopy (if a molar absorptivity is known) or by comparing the response factor against a commercially certified standard in LC-MS.
  • Stability: For quantitative work, establish the stability of your stock and working solutions by periodically analyzing them against a fresh calibration curve. A significant deviation in response (>15%) indicates potential degradation.
  • Common Issues:
    • Unexpectedly Low Concentration: Could be due to incomplete dissolution, adsorption to container walls, or decomposition over time.
    • Background Contamination: Ensure all solvents are high-purity and all glassware is meticulously cleaned to avoid interference from non-deuterated phthalates [3].

Key Recommendations Summary

  • Use Glassware: Always use glass volumetric flasks and vials to prevent leaching of interfering compounds and adsorption of the analyte [3].
  • Prevent Contamination: Employ high-purity solvents and clean glassware to minimize background phthalate contamination, which is critical for accurate trace analysis [3].
  • Work Quickly & Make Aliquots: Aliquot the stock solution immediately after preparation and avoid repeated freeze-thaw cycles to maintain long-term stability.
  • Label Meticulously: Proper documentation is essential for tracking solution integrity and for reproducibility.

References

Comprehensive Analytical Protocol for Urinary Phthalate Metabolite Measurement Using Deuterated Internal Standards

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phthalate Biomarkers and Analytical Importance

Phthalate esters are industrial chemicals extensively used as plasticizers in consumer products, with high molecular weight phthalates like di(2-ethylhexyl) phthalate (DEHP) employed as plasticizers in vinyl flooring and medical devices, while low molecular weight phthalates such as diethyl phthalate (DEP) and dibutyl phthalate (DBP) serve as solvents in toiletries, cosmetics, and lacquers. Human exposure occurs through multiple routes including food sources, dermal absorption, inhalation, and parenteral use of medical devices, making the general population widely exposed to these compounds. As endocrine-disrupting chemicals (EDCs), phthalates have raised significant public health concerns due to their potential effects on reproductive development, obesity, and other health endpoints, necessitating robust biomonitoring methods for exposure assessment.

The analysis of phthalate metabolites in urine represents the gold standard for exposure assessment, as it integrates exposure from all routes and avoids contamination issues associated with measuring the parent compounds. Unlike persistent organic pollutants, phthalates are non-persistent chemicals with short biological half-lives, undergoing rapid metabolism and excretion. During phase I biotransformation, lower molecular weight phthalates are primarily metabolized to their hydrolytic monoesters, whereas higher molecular weight phthalates like DEHP undergo further oxidation to form more hydrophilic oxidative metabolites. These metabolites can then undergo glucuronidation (phase II biotransformation) to increase water solubility before excretion. Because urinary metabolite levels are more precisely measured than the parent compounds and the risk of accidental contamination during collection, storage, and analysis is greatly reduced, biomonitoring of phthalate metabolites offers significant advantages for exposure assessment in epidemiological studies.

Phthalate Metabolism and Exposure Biomarkers

Metabolic Pathways

The metabolism of phthalates follows a complex pathway that varies by specific phthalate ester:

  • Low molecular weight phthalates (DEP, DBP, DiBP, BBzP) primarily undergo phase I hydrolysis to their respective monoester metabolites (MEP, MnBP, MiBP, MBzP)
  • High molecular weight phthalates (DEHP, DINP, DIDP) undergo hydrolysis to their monoesters (MEHP) followed by oxidative transformations forming secondary metabolites (MEHHP, MEOHP, MECPP, MECPTP)
  • All metabolites may undergo phase II glucuronidation to form water-soluble conjugates for excretion

The following diagram illustrates the core metabolic pathway common to most phthalates, particularly the extensive transformation of DEHP:

G DEHP DEHP MEHP MEHP DEHP->MEHP Hydrolysis MEHHP MEHHP MEHP->MEHHP ω-oxidation MEOHP MEOHP MEHP->MEOHP ω-1 oxidation MECPP MECPP MEHHP->MECPP Further oxidation Glucuronidated_Metabolites Glucuronidated_Metabolites MEHHP->Glucuronidated_Metabolites Glucuronidation MEOHP->MECPP Further oxidation MEOHP->Glucuronidated_Metabolites Glucuronidation MECPP->Glucuronidated_Metabolites Glucuronidation Urinary_Excretion Urinary_Excretion Glucuronidated_Metabolites->Urinary_Excretion Kidney filtration

Figure 1. Metabolic Pathway of Di-(2-ethylhexyl) Phthalate (DEHP) in Humans

Biomarker Selection Criteria

The selection of appropriate phthalate metabolites for biomonitoring considers several factors:

  • Detection frequency: Metabolites should be detectable in ≥75% of the general population to minimize statistical limitations associated with left-censored data
  • Stability: Oxidative metabolites are often preferred over simple monoesters due to better stability and reduced contamination risk
  • Specificity: Some metabolites are specific to parent compounds of particular health concern (e.g., DEHP oxidative metabolites)
  • Technical performance: Metabolites with well-characterized analytical properties and minimal background contamination

For comprehensive exposure assessment, panels typically include metabolites representing exposure to the most common phthalates: MEP (DEP), MBzP (BBzP), MnBP (DBP), MiBP (DiBP), and oxidative metabolites of DEHP (MEHHP, MEOHP, MECPP).

Sample Preparation Protocol

Materials and Reagents
  • Urine collection containers: Polypropylene cups pre-screened for phthalate contamination
  • Enzymes: β-glucuronidase from E. coli K12 (Roche, Manheim Germany) or Helix pomatia
  • Internal standards: (^{13}\text{C}_4)-labeled phthalate metabolites (Cambridge Isotope Laboratories, Andover, MA, USA)
  • Solid-phase extraction (SPE) cartridges: Oasis HLB or similar reversed-phase sorbents
  • Solvents: HPLC-grade methanol, acetonitrile, water, and acetic acid
Step-by-Step Procedure
  • Sample Thawing and Aliquoting

    • Thaw frozen urine samples at room temperature
    • Vortex mix for 30 seconds to ensure homogeneity
    • Aliquot 1 mL urine into polypropylene extraction tubes
  • Internal Standard Addition

    • Add 100 μL of isotopically labeled internal standard mixture
    • The internal standard mixture should contain (^{13}\text{C}_4)-labeled analogs of each target metabolite at concentrations reflecting expected levels in samples
  • Enzymatic Deconjugation

    • Add 100 μL of 1.0 M ammonium acetate buffer (pH 6.5)
    • Add 50 μL of β-glucuronidase enzyme solution (≥100 units)
    • Vortex mix thoroughly and incubate at 37°C for 90 minutes
    • Centrifuge at 14,000 × g for 10 minutes to precipitate proteins
  • Solid-Phase Extraction

    • Condition SPE cartridges with 3 mL methanol followed by 3 mL water
    • Load supernatant from enzymatic hydrolysis onto conditioned cartridges
    • Wash with 3 mL 5% methanol in water
    • Elute metabolites with 3 mL methanol into clean polypropylene tubes
  • Concentration and Reconstitution

    • Evaporate eluate to dryness under gentle nitrogen stream at 40°C
    • Reconstitute dry residue in 200 μL mobile phase initial conditions
    • Vortex mix for 30 seconds and transfer to autosampler vials

Table 1: Internal Standard Compounds and Recommended Spiking Concentrations

Internal Standard Parent Phthalate Recommended Concentration Purpose
(^{13}\text{C}_4)-MEP Diethyl phthalate (DEP) 50 ng/mL Quantification of MEP
(^{13}\text{C}_4)-MBzP Benzylbutyl phthalate (BBzP) 10 ng/mL Quantification of MBzP
(^{13}\text{C}_4)-MnBP Di-n-butyl phthalate (DBP) 10 ng/mL Quantification of MnBP
(^{13}\text{C}_4)-MEHP Di-(2-ethylhexyl) phthalate (DEHP) 5 ng/mL Quantification of MEHP
(^{13}\text{C}_4)-MEHHP Di-(2-ethylhexyl) phthalate (DEHP) 5 ng/mL Quantification of oxidative metabolites

Liquid Chromatography-Tandem Mass Spectrometry Analysis

Instrumental Conditions

The analysis employs isotopic dilution high-performance liquid chromatography/electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS) for precise quantification [1]. The method was developed to simultaneously quantitate bisphenol A and urinary metabolites of phthalates, including emerging replacements like di-2-ethylhexyl terephthalate (DEHTP).

Chromatographic Separation:

  • Column: C18 reversed-phase (e.g., Acquity UPLC BEH C18, 1.7 μm, 2.1 × 100 mm)
  • Mobile Phase A: 0.1% acetic acid in water
  • Mobile Phase B: 0.1% acetic acid in methanol
  • Gradient Program: 10% B to 90% B over 10 minutes, hold 3 minutes
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 10 μL
  • Column Temperature: 40°C

Mass Spectrometric Detection:

  • Ionization Source: Electrospray Ionization (ESI) in negative mode
  • Source Temperature: 150°C
  • Desolvation Temperature: 500°C
  • Capillary Voltage: 1.0 kV
  • Collision Gas: Argon at 0.15 mL/min
  • Data Acquisition: Multiple Reaction Monitoring (MRM)
MRM Transitions and Parameters

Table 2: MRM Transitions and Optimized MS Parameters for Phthalate Metabolites

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
MEP 193.0 77.0 / 121.0 25 18 / 12
MBzP 255.0 77.0 / 133.0 30 20 / 15
MnBP 221.0 77.0 28 15
MiBP 221.0 77.0 28 15
MEHP 277.0 134.0 30 12
MEHHP 293.0 121.0 / 159.0 30 14 / 10
MEOHP 291.0 121.0 / 167.0 30 14 / 10
MECPP 307.0 123.0 / 159.0 30 12 / 10
(^{13}\text{C}_4)-MEP 197.0 79.0 / 125.0 25 18 / 12
(^{13}\text{C}_4)-MBzP 259.0 79.0 / 137.0 30 20 / 15

The following workflow diagram illustrates the complete analytical procedure from sample collection to data analysis:

G Sample_Collection Sample_Collection Internal_Standard_Addition Internal_Standard_Addition Sample_Collection->Internal_Standard_Addition Aliquot 1mL Enzymatic_Deconjugation Enzymatic_Deconjugation Internal_Standard_Addition->Enzymatic_Deconjugation Solid_Phase_Extraction Solid_Phase_Extraction Enzymatic_Deconjugation->Solid_Phase_Extraction LC_MSMS_Analysis LC_MSMS_Analysis Solid_Phase_Extraction->LC_MSMS_Analysis Data_Processing Data_Processing LC_MSMS_Analysis->Data_Processing Urine_Sample Urine_Sample Urine_Sample->Sample_Collection Deuterated_Standards Deuterated_Standards Deuterated_Standards->Internal_Standard_Addition Hydrolysis_Buffer Hydrolysis_Buffer Hydrolysis_Buffer->Enzymatic_Deconjugation SPE_Cartridges SPE_Cartridges SPE_Cartridges->Solid_Phase_Extraction LC_MSMS_System LC_MSMS_System LC_MSMS_System->LC_MSMS_Analysis Quantitation_Software Quantitation_Software Quantitation_Software->Data_Processing

Figure 2. Analytical Workflow for Urinary Phthalate Metabolite Analysis

Method Validation and Performance Characteristics

Validation Parameters

The method validation followed established guidelines for bioanalytical method validation, with the following performance characteristics [1]:

  • Linearity: Calibration curves showed consistent linear responses across concentration ranges of 0.1-500 ng/mL with correlation coefficients (r²) >0.995
  • Accuracy: Evaluated using standard reference materials, accuracy ranged from 74.3% to 117.5% of target values across all metabolites
  • Precision: Relative standard deviations below 10% for both within-day and between-day analyses indicated suitable precision
  • Sensitivity: Limits of quantification ranged from 0.02 ng/mL (MECPP) to 1.0 ng/mL (MnBP and MiBP)
  • Specificity: No significant interference observed from matrix components at the retention times of target analytes
  • Matrix Effects: Isotopically labelled internal standards effectively corrected for suppression/enhancement effects, with normalized matrix factors of 0.85-1.15
Method Performance Data

Table 3: Validated Performance Characteristics for Phthalate Metabolite Analysis

Metabolite LOD (μg/L) LOQ (μg/L) Precision (RSD%) Accuracy (%) Linear Range (μg/L)
MEP 0.05 0.1 5.2 92.5 0.1-500
MBzP 0.02 0.05 6.8 89.3 0.05-200
MnBP 0.3 1.0 7.5 94.1 1.0-200
MiBP 0.3 1.0 8.1 91.7 1.0-200
MEHP 0.1 0.2 9.2 87.4 0.2-100
MEHHP 0.05 0.1 4.7 102.3 0.1-200
MEOHP 0.05 0.1 5.3 98.6 0.1-200
MECPP 0.01 0.02 3.9 105.7 0.02-200

Quality Assurance and Control Procedures

Contamination Control

Background contamination represents a significant challenge in phthalate analysis due to the ubiquity of these compounds in laboratory environments. Implement the following controls:

  • Materials Selection: Use only polypropylene or glass containers; avoid all PVC and plasticized materials
  • Reagent Blanking: Process method blanks with each batch to monitor background contamination
  • Sample Handling: Minimize sample transfer steps and use dedicated, pre-screened materials
  • Instrument Maintenance: Regularly clean ion sources and replace chromatographic components showing background interference
Ongoing Quality Control
  • Batch Quality Control: Include calibration standards, quality control pools (low, medium, high), and blanks with each analytical batch (≤20 samples)
  • External Verification: Participate in interlaboratory comparison programs (e.g., CDC's NHANES quality control program) when available
  • Stability Monitoring: Evaluate freeze-thaw stability, short-term temperature stability, and autosampler stability during method validation
  • Carryover Assessment: Include solvent blanks after high-concentration samples to monitor for carryover effects

Applications in Epidemiological Studies

Data Normalization Approaches

Given the high variability in urine dilution, several normalization approaches are employed:

  • Specific Gravity Correction: Measured using a digital refractometer and applied using the formula: [ P_c = P \times \frac{(SG_m - 1)}{(SG_i - 1)} ] Where (P_c) is the corrected concentration, (P) is the measured concentration, (SG_m) is the mean specific gravity for the population, and (SG_i) is the individual specific gravity [2].

  • Creatinine Correction: Urinary creatinine measured via Jaffe rate reaction and used to express metabolite concentrations as μg/g creatinine [3]

  • Volume-Based Reporting: Uncorrected concentrations (ng/mL) for temporal variability assessments

Temporal Variability Considerations

Intraclass correlation coefficients (ICCs) vary substantially between phthalate metabolites, reflecting differences in exposure patterns and pharmacokinetics [4]:

  • High reproducibility (ICC > 0.5): MBzP (0.64)
  • Moderate reproducibility (ICC 0.3-0.5): MEP, MnBP, MiBP
  • Low reproducibility (ICC < 0.3): DEHP metabolites (0.13-0.22)

This variability has important implications for epidemiological study design, suggesting that single urine samples may reasonably characterize average one-month exposure for most metabolites except DEHP, which may require multiple samples to reduce exposure misclassification.

Troubleshooting Guide

Common Issues and Solutions

Table 4: Troubleshooting Common Analytical Issues

Problem Potential Causes Solutions
Low Sensitivity Ion source contamination, decreased detector performance, inadequate derivatization Clean ion source and optics, check calibration, optimize instrument parameters
Poor Chromatography Column degradation, mobile phase contamination, pH instability Replace guard column, prepare fresh mobile phase, adjust buffer concentration
High Background Laboratory contamination, reagent impurities, carryover Implement rigorous blank procedures, purify reagents, increase wash steps
Inaccurate IS Response Improper IS preparation, degradation, pipetting errors Freshly prepare IS stocks, verify concentrations, check pipette calibration
Matrix Effects Ion suppression/enhancement, co-eluting interferences Optimize chromatography, use stable isotope IS, implement effective sample cleanup

Conclusion

This protocol provides a robust and validated approach for quantifying urinary phthalate metabolites using deuterated internal standards and LC-MS/MS detection. The method demonstrates excellent sensitivity, precision, and accuracy suitable for population-based biomonitoring studies assessing exposure to these widespread environmental contaminants. The use of isotopic dilution with (^{13}\text{C}_4)-labeled internal standards effectively corrects for matrix effects and analytical variability, ensuring reliable quantification across diverse sample matrices.

The application of this methodology in epidemiological research has already yielded important insights into the health effects of phthalate exposure, with studies demonstrating associations with biological aging [3], body mass index and waist circumference [5] [6], and menopausal symptoms [2]. As research continues to evolve, this protocol provides a foundation for standardized phthalate exposure assessment, enabling comparison across studies and populations.

References

Comprehensive Application Notes and Protocols: Utilizing Monooctyl Phthalate-d4 in Obesity Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phthalates in Obesity Research

Endocrine-disrupting chemicals (EDCs) represent a significant area of concern in modern metabolic research, with phthalates emerging as particularly important compounds due to their ubiquitous presence in plastic products and demonstrated effects on metabolic processes. The escalating global increase in overweight and obesity, often termed "globesity," has constituted one of the major health challenges for societies and healthcare systems worldwide, with approximately 38% of the world population currently presenting with excess body weight. While traditional risk factors such as diet and physical inactivity play crucial roles, the potential contribution of environmental chemicals to this epidemic has gained increasing scientific attention. Monooctyl Phthalate-d4 (Mono-n-octyl phthalate-d4) is a deuterium-labeled isotopologue of monooctyl phthalate that serves as a valuable research tool in investigating the mechanisms by which phthalate exposure may contribute to obesity pathogenesis through various molecular pathways. [1] [2]

The relevance of phthalates to obesity research stems from their classification as obesogens – chemical compounds that may promote obesity by interfering with lipid metabolism, adipocyte differentiation, and hormonal regulation of appetite and satiety. As a deuterium-labeled standard, this compound provides researchers with a reliable internal standard for quantitative analysis in complex biological matrices, enabling precise measurement of exposure levels and metabolic fate of phthalate compounds in experimental models of obesity. The deuterium labeling (four deuterium atoms) provides a mass difference that allows distinction from endogenous phthalates in mass spectrometry-based analyses, making it particularly valuable for tracer studies and accurate quantification in both in vitro and in vivo systems. [3]

Phthalate Background and Relevance to Obesity

Phthalates as Endocrine Disrupting Chemicals

Phthalates are synthetic compounds widely used as plasticizers in various consumer products, with particular significance in obesity research due to their potential to disrupt metabolic processes. These chemicals are classified as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems, potentially leading to weight gain and obesity-related metabolic disorders. Unlike persistent environmental pollutants, phthalates are considered non-persistent with relatively short half-lives (typically less than 24 hours), yet their ubiquitous presence in everyday products leads to continuous exposure, creating a state of chronic disruption to endocrine function. The most significant exposure routes include dietary ingestion (particularly from food packaging materials), dermal absorption (from personal care products), and inhalation (from airborne particles in indoor environments). [1] [2]

The association between phthalate exposure and obesity has been demonstrated across multiple study types, including mechanistic in vitro studies, animal models, and human epidemiological investigations. Based on the available evidence, the weight of scientific opinion points toward the contribution of EDCs to the development of obesity and associated disorders through several key mechanisms: impacting adipogenesis (the formation of fat cells), modulating epigenetic pathways during development that enhance susceptibility to obesity, influencing neuroendocrine signals responsible for appetite and satiety, promoting a proinflammatory milieu in adipose tissue, dysregulating gut microbiome and immune homeostasis, and inducing dysfunction in thermogenic adipose tissue. These multifaceted mechanisms position phthalates as significant modulators of metabolic health, warranting careful investigation using sophisticated research tools like this compound. [1]

Chemical Properties and Handling

Table 1: Characteristics of this compound

Property Specification
Chemical Name This compound (Mono-n-octyl phthalate-d4)
Synonyms Mono-n-octyl phthalate-d4
CAS Number 1398065-74-1
Molecular Formula C₁₆H₁₈D₄O₄
Molecular Weight 282.37 g/mol
Isotope Deuterium-labeled (4 deuterium atoms)
Storage Store at room temperature or under recommended conditions in Certificate of Analysis
Primary Research Applications Internal standard for quantitative analysis; Tracer for pharmacokinetic studies

This compound features a deuterium-labeled aromatic ring, which provides distinct advantages for analytical applications while maintaining chemical properties nearly identical to the non-labeled compound. The incorporation of four deuterium atoms replaces hydrogen in the aromatic ring, creating a mass difference that can be readily distinguished via mass spectrometry without significantly altering the compound's chemical behavior. This characteristic makes it exceptionally valuable as an internal standard for quantifying phthalate exposure in biological samples, where matrix effects can complicate accurate measurement. When handling this compound, researchers should use appropriate glassware rather than plastic containers to prevent contamination, and store the material according to manufacturer recommendations, typically at controlled room temperature away from direct light. As with all phthalate compounds, appropriate personal protective equipment should be used, including gloves and lab coats, to minimize potential exposure. [3]

Experimental Applications and Protocols

Research Use Cases

This compound serves multiple specialized applications in obesity research, leveraging its properties as a stable isotope-labeled analog to investigate various aspects of phthalate exposure and metabolic disruption:

  • Internal Standard for Quantitative Analysis: The primary application of this compound is as an internal standard for accurate quantification of native phthalates and their metabolites in biological samples. In obesity research, this enables precise measurement of exposure levels in experimental models, helping to establish dose-response relationships between phthalate exposure and metabolic outcomes. The deuterium labeling allows for compensation of matrix effects, ionization efficiency variations, and sample processing losses that commonly affect liquid chromatography-mass spectrometry (LC-MS) analyses. [3]

  • Tracer for Pharmacokinetic Studies: The mass difference imparted by the four deuterium atoms makes this compound ideal for tracer studies investigating the absorption, distribution, metabolism, and excretion (ADME) of phthalate compounds. Researchers can administer both labeled and unlabeled compounds simultaneously, tracking the deuterated version specifically to understand pharmacokinetic parameters relevant to obesity, such as adipose tissue partitioning and metabolic clearance rates. This application is particularly valuable given the relatively short half-lives of phthalate monoesters (approximately 3.5 hours for MEHP and 1.9 hours for MnBP based on kinetic studies). [4]

  • Mechanistic Studies on Adipogenesis: As a defined chemical entity, this compound can be used in mechanistic studies investigating the molecular pathways through which phthalates influence adipocyte differentiation and lipid accumulation. While the deuterium labeling may introduce minor isotopic effects, the compound largely recapitulates the biological activity of the native molecule, allowing researchers to track specific metabolic transformations and cellular uptake in model systems relevant to obesity. [1] [5]

Sample Preparation and Analysis Protocol

Table 2: Protocol for Sample Preparation and Analysis of this compound in Biological Matrices

Step Procedure Critical Parameters
1. Sample Collection Collect biological samples (urine, serum, adipose tissue) in glass containers; Add protease inhibitors immediately for tissue samples Use glass or metal containers only; Avoid plastic to prevent contamination; Process adipose tissue with organic solvent extraction
2. Internal Standard Addition Add fixed amount of this compound (typically 10-50 ng) to known sample volume before extraction Use consistent concentration across samples; Allow equilibrium before extraction
3. Hydrolysis For conjugated metabolites: Add ammonium acetate buffer (pH=6.5) and β-glucuronidase (85,000 U/mL); Incubate at 37°C for 2 hours Control pH precisely; Maintain temperature throughout incubation
4. Extraction Liquid-liquid extraction: Add n-hexane (0.5 mL) to sample (0.5 mL); Vortex 10 min; Centrifuge at 9,000 rpm for 10 min Ensure complete mixing; Time centrifugation accurately
5. Cleanup Collect supernatant; Filter through 0.22-μm glass fiber filter Use glass syringes for transfer; Avoid plastic components
6. Analysis Analyze via GC-MS or LC-MS/MS with appropriate calibration curves Monitor mass transition specific to deuterated compound; Use stable ionization conditions

This protocol has been adapted from established methods for phthalate analysis in biological samples, with particular attention to preventing contamination throughout the process. The hydrolysis step is crucial for liberating conjugated phthalate metabolites that may be present in biological systems, as these conjugates represent important exposure biomarkers. The extraction efficiency should be validated for each matrix type, with adipose tissue requiring more extensive processing including homogenization and potentially solid-phase extraction for optimal recovery. For mass spectrometric analysis, the characteristic mass shift introduced by the four deuterium atoms allows specific monitoring of the labeled compound, typically observing the parent ion and appropriate product ions to ensure selective detection. [6]

Obesity Mechanisms and Experimental Design

Molecular Mechanisms in Obesity

The potential mechanisms through which phthalates may contribute to obesity pathogenesis are multifaceted and involve several interconnected biological pathways. Understanding these mechanisms is essential for designing appropriate experiments using this compound:

  • Adipogenesis Regulation: Phthalates have been shown to influence the differentiation of preadipocytes into mature adipocytes through interaction with key nuclear receptors. Research has demonstrated that various EDCs, including bisphenol analogs and phthalates, can bind to peroxisome proliferator-activated receptor gamma (PPARγ), a pivotal regulator of adipogenesis. This interaction disrupts the normal adipocyte differentiation process, potentially leading to adipose tissue dysfunction. In vitro studies using human preadipocytes continuously exposed to EDCs showed decreased lipid production and down-regulation of adipogenesis and metabolic pathways, similar to effects observed with the PPARγ-antagonist GW9662. [5]

  • Metabolic Pathway Disruption: Beyond adipogenesis, phthalates can disrupt crucial metabolic functions and insulin signaling in adipocytes. Proteomic analyses have revealed that exposure to EDCs leads to down-regulation of metabolic pathways and reduced insulin sensitivity, as evidenced by decreased pAKT/AKT ratios upon insulin stimulation. This effect, mediated through inhibition of PPARγ, may promote hypertrophy of adipose tissue and increase the risk of developing metabolic syndrome, including insulin resistance. These disruptions occur even at low, environmentally relevant concentrations, highlighting the potential significance of phthalate exposure in metabolic health. [5]

  • Hormonal Axis Interference: As endocrine disruptors, phthalates can interfere with multiple hormonal systems involved in energy balance and metabolism. Epidemiological studies have identified associations between phthalate exposure and altered lipid profiles, with sex-specific differences suggesting potential interactions with sex hormones. Among male adolescents, summary phthalate measures (Σ DEHP, Σ Plastic, Σ AA) and individual phthalate metabolites (MEHHP, MEOHP, MECPP) were positively associated with lipids ratio z-scores, while in females, BPA was associated with increased lipids and specific phenols with waist circumference. [7]

The following diagram illustrates the key molecular mechanisms linking phthalate exposure to obesity development:

G cluster_mechanisms Molecular Mechanisms cluster_effects Cellular Effects PhthalateExposure Phthalate Exposure PPARgamma PPARγ Disruption PhthalateExposure->PPARgamma InsulinSignaling Insulin Signaling Impairment PhthalateExposure->InsulinSignaling HormonalAxis Hormonal Axis Interference PhthalateExposure->HormonalAxis Inflammation Chronic Inflammation PhthalateExposure->Inflammation Adipogenesis Altered Adipogenesis PPARgamma->Adipogenesis InsulinResistance Insulin Resistance InsulinSignaling->InsulinResistance LipidAccumulation Increased Lipid Accumulation HormonalAxis->LipidAccumulation Inflammation->InsulinResistance Obesity Obesity & Metabolic Disruption Adipogenesis->Obesity LipidAccumulation->Obesity InsulinResistance->Obesity

Proposed Experimental Designs

To investigate the role of phthalates in obesity using this compound, researchers can implement several experimental approaches:

  • Adipocyte Differentiation Model: Isolate human preadipocytes from subcutaneous adipose tissue samples and culture according to established protocols. Expose differentiating adipocytes to varying concentrations of phthalates (0.1-100 μM) in the presence of this compound as a tracer. After 12 days of differentiation, assess lipid accumulation via Oil Red O staining and quantification. Perform global proteomic analysis using LC-MS/MS to identify differentially expressed proteins in adipogenesis and metabolic pathways. Include the PPARγ-antagonist GW9662 as a positive control for comparison. This approach allows direct assessment of phthalate effects on adipocyte development and function. [5]

  • Metabolic Disruption Study in Liver Models: Utilize human liver organoids to investigate the impact of phthalate exposure on hepatic metabolic functions, particularly in the context of conditions like gestational diabetes mellitus. Culture liver organoids and expose to physiologically relevant concentrations of phthalates with this compound as an internal standard for exposure quantification. Assess markers of hepatotoxicity, insulin signaling (AKT phosphorylation), and glucose homeostasis. Measure triglyceride accumulation and expression of key metabolic enzymes to evaluate steatotic effects. This model provides insights into the potential role of phthalates as a risk factor for metabolic disorders through hepatic mechanisms. [8]

  • Epidemiological Validation Approach: Collect urine and blood samples from human cohorts with detailed metabolic phenotyping. Use this compound as an internal standard for precise quantification of phthalates and their metabolites in urine samples via GC-MS or HPLC-MS. Analyze associations between phthalate exposure levels and obesity-related parameters including body mass index, waist circumference, lipid profiles (triglycerides, HDL-C, LDL-C, TC), and markers of insulin resistance. Consider critical exposure windows such as prenatal, neonatal, pubertal, and reproductive periods, which may represent periods of heightened susceptibility to metabolic programming by EDCs. [1] [7] [6]

Practical Considerations and Technical Recommendations

Analytical Method Optimization

Successful implementation of this compound in obesity research requires careful optimization of analytical methods to ensure accurate and reproducible results:

  • Mass Spectrometry Parameters: For GC-MS analysis, employ electron impact ionization (70 eV) with selected ion monitoring (SIM) for specific mass fragments of the deuterated compound. For LC-MS/MS applications, use electrospray ionization in negative mode with multiple reaction monitoring (MRM) transitions optimized for both the native and deuterated phthalates. The characteristic mass shift of 4 Da for this compound compared to the native compound provides clear distinction in mass spectra. Carefully optimize collision energies and source parameters to maximize sensitivity while minimizing background interference.

  • Chromatographic Separation: Utilize reverse-phase chromatography with C18 columns for LC separation, with mobile phases consisting of methanol or acetonitrile and water, both modified with ammonium acetate or formic acid to enhance ionization. For complex biological matrices, employ gradient elution to achieve adequate separation of phthalate metabolites from matrix components. In GC-MS applications, use non-polar stationary phases (5% phenyl methyl polysiloxane) with temperature programming for optimal resolution. Retention time consistency should be monitored across analytical batches, with the deuterated internal standard exhibiting nearly identical retention to the native compound.

  • Quality Control Measures: Implement rigorous quality control procedures including method blanks (to monitor contamination), matrix-matched calibration standards, and quality control samples at low, medium, and high concentrations. The precision of the method should demonstrate <15% coefficient of variation for replicate analyses, and accuracy should be within ±20% of the theoretical value for quality control samples. The use of this compound as an internal standard allows for correction of matrix effects and extraction efficiency variations, significantly improving data quality.

Data Interpretation and Validation

Interpretation of experimental results using this compound requires consideration of several important factors:

  • Exposure Assessment Validation: When using this compound as an internal standard for exposure assessment, ensure that the calibration curves cover the expected concentration range in biological samples, typically from sub-ng/mL to hundreds of ng/mL. Account for background levels of native phthalates that may be present in reagents or introduced during sample processing by analyzing method blanks with each batch. The limit of quantification should be established based on signal-to-noise ratio of at least 10:1, with the deuterated standard demonstrating similar performance characteristics to the native analytes.

  • Biological Significance: When interpreting results from obesity-related studies, consider the physiological relevance of exposure concentrations. While high concentrations may demonstrate mechanistic pathways, environmentally relevant doses (typically in the nM to low μM range) provide more translational value. Account for potential non-monotonic dose responses that are characteristic of endocrine disruptors, where effects at low doses may not be predictable from high-dose experiments. Statistical approaches should accommodate potential confounding factors in epidemiological assessments, including age, sex, pubertal status, diet, and other lifestyle factors that influence obesity risk.

  • Integration with Other Biomarkers: Combine phthalate exposure data with other relevant biomarkers to provide a comprehensive assessment of metabolic disruption. These may include adipokines (leptin, adiponectin), inflammatory markers (TNF-α, IL-6, MCP-1), lipid profiles, and indicators of insulin resistance (HOMA-IR). Advanced approaches could incorporate epigenetic markers such as mitochondrial DNA methylation levels, which have been investigated in relation to phthalate exposure and cardiovascular disease risk. The multifaceted nature of obesity pathogenesis necessitates this integrated analytical approach. [6]

Conclusion

This compound serves as a valuable research tool for investigating the complex relationship between phthalate exposure and obesity development. Through its applications as an internal standard for quantitative analysis, tracer for pharmacokinetic studies, and tool for mechanistic investigations, this deuterated compound enables researchers to generate precise, reliable data on phthalate exposure and its metabolic consequences. The experimental protocols outlined in this document provide a foundation for conducting rigorous studies on the role of endocrine-disrupting chemicals in obesity, with particular attention to methodological considerations specific to phthalate analysis. As obesity rates continue to rise globally, understanding the contribution of environmental factors such as phthalate exposure becomes increasingly important for developing comprehensive prevention and intervention strategies.

References

minimizing phthalate contamination during MOP-d4 analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Phthalate Contamination

Phthalates are ubiquitous in labs as they are not chemically bound to plastics and can easily leach out [1] [2]. For MOP-d4 analysis, the primary challenge is distinguishing target analytes from background contamination originating from lab equipment and supplies [2].

The table below summarizes common contamination sources and recommended solutions based on the search results.

Source Category Specific Examples Proposed Solutions & Alternatives
General Labware & Supplies [2] Chemical packaging, gloves, rubber caps and seals, syringes, pipette tips, filters, stir bars, and vials. Use glass, metal, or PTFE where possible. Assess supplies (e.g., gloves, filters) for contamination before use [2].
Chromatography System [2] [3] Injector septa, ferrules, vial caps, washing solvent, syringe, and injector liner. Use high-purity, phthalate-free supplies. Implement a delay column to retain contaminant peaks [3].
Solvents & Reagents [2] Washing solvents, analytical-grade solvents. Use high-purity solvents. Run procedural blanks to monitor background levels [2].

Frequently Asked Questions

What are the primary sources of phthalate contamination in the analytical lab?

Contamination can arise from nearly every piece of plastic or vinyl material in the laboratory. Key sources include [2]:

  • Sample Handling: Gloves, vortex mixer pads, and centrifuge tubes.
  • Sample Preparation: Solvent bottles, pipette tips, and filtration units.
  • Instrumentation: GC injector septa, HPLC tubing, and vial septa. The laboratory air itself can also be a source [2].
Why is analyzing phthalate metabolites like MOP-d4 particularly challenging?

Phthalate metabolites are polar and thermally unstable, making them prone to adsorption in the GC system if not properly derivatized [2]. Furthermore, the widespread presence of phthalate diesters in the lab environment creates a high risk of contamination and artificially elevated results for both the metabolites and their parent compounds [2].

Are there any specific chromatographic techniques to mitigate contamination?

Yes, two key strategies are:

  • Using a Delay Column: Installing a delay column before the analytical column can trap and delay the elution of phthalate contaminants originating from the LC system and mobile phases, preventing them from co-eluting with your analytes [3].
  • Derivatization-Free GC-MS: One study developed a GC-MS method that eliminates the derivatization step for monophthalates. This simplifies the procedure and avoids introducing potential contaminants from derivatizing agents [2].
What is the general workflow for a contamination-free analysis?

The diagram below outlines a recommended workflow that integrates contamination control measures into every step of the MOP-d4 analysis process.

SamplePrep Sample Preparation Glassware Use glass/PTFE labware SamplePrep->Glassware AssessSupplies Pre-test gloves & filters SamplePrep->AssessSupplies HighPuritySolvents Use high-purity solvents SamplePrep->HighPuritySolvents RunBlanks Run procedural blanks SamplePrep->RunBlanks InstrumentalAnalysis Instrumental Analysis (LC-MS/MS) SamplePrep->InstrumentalAnalysis Clean Extract DelayColumn Use LC delay column InstrumentalAnalysis->DelayColumn PhthalateFreeSupplies Phthalate-free LC supplies InstrumentalAnalysis->PhthalateFreeSupplies MonitorBackground Monitor system background InstrumentalAnalysis->MonitorBackground DataReview Data Review & QC InstrumentalAnalysis->DataReview Chromatogram BlankCheck Check blanks for contamination DataReview->BlankCheck IdentifySource Identify source if found BlankCheck->IdentifySource

Key Takeaways for Your Technical Center

  • Prevention is Paramount: The most effective strategy is to systematically eliminate plastic from your analytical process. Assume all plastics are a potential source until proven otherwise.
  • Blanks are Essential: Consistent use of procedural blanks is non-negotiable for detecting and tracking contamination.
  • Orthogonal Techniques Can Help: Consider adopting newly developed methods, like the derivatization-free GC-MS protocol [2], which can simplify analysis and reduce potential contamination points.

References

Monooctyl Phthalate-d4 solubility issues resolution

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Monooctyl Phthalate-d4

What is this compound? this compound is the deuterium-labeled form of Monooctyl Phthalate. Deuterium labeling makes it highly valuable as an internal standard for quantitative analysis, helping scientists achieve more accurate measurements in complex samples [1].

Primary Application in the Lab This compound is designed for use as:

  • A tracer in experimental studies [1].
  • An internal standard for quantitative analysis techniques like GC-MS, LC-MS, and NMR [1]. Its chemical structure is identical to the analyte of interest but with a distinct mass signature due to deuterium, allowing for precise correction of losses during sample preparation and analysis.

Troubleshooting Guide: Solubility and Preparation

A primary challenge is ensuring the compound dissolves completely for accurate dispensing. The following workflow outlines a logical approach to troubleshooting solubility issues.

Start Start: Solubility Issue Step1 Consult Certificate of Analysis (CoA) Start->Step1 Step2 Select Appropriate Solvent Step1->Step2 Step3 Use Gentle Warming & Agitation Step2->Step3 Step4 Prepare Stock Solution & Serial Dilute Step3->Step4 Step5 Verify Solution Stability Step4->Step5 Result Ready-to-Use Solution Step5->Result

Key Steps Explained:

  • Consult the Certificate of Analysis (CoA): Always check the CoA first for solvent recommendations or specific storage and handling instructions from the manufacturer [1].
  • Select an Appropriate Solvent:
    • Polar Organic Solvents are typically good starting points for phthalate esters. Consider methanol, acetonitrile, or dimethyl sulfoxide (DMSO).
    • Prepare a concentrated stock solution (e.g., 10-50 mg/mL) in one of these solvents, then dilute with your assay's working buffer or medium to the final concentration.
  • Use Gentle Warming and Agitation: If the compound does not dissolve readily at room temperature:
    • Warm the solution gently in a sonicating water bath (do not exceed 40-50°C).
    • Avoid vigorous shaking to prevent decomposition; use gentle vortexing or stirring.
  • Prepare Stock Solutions and Serial Dilutions: For highly concentrated stock solutions, prepare a series of dilutions rather than attempting to dissolve powder directly at a low concentration.
  • Verify Solution Stability: After preparation, check stability under storage conditions (e.g., -20°C or 4°C) over time to ensure concentration remains consistent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound? A1: Store the product under the recommended conditions in the provided Certificate of Analysis [1]. Typically, this means storing at room temperature in a dry environment, but always confirm with the specific CoA for your batch.

Q2: Can this compound be used in cell-based assays? A2: The product is labeled "For research use only" and is not intended for diagnostic or therapeutic use [1]. Available information describes its use as a tracer and internal standard for analytical chemistry [1]. Its applicability and safety in cell-based systems should be thoroughly investigated by the researcher.

Q3: What is the typical workflow for using this compound as an internal standard in LC-MS? A3: The general workflow involves:

  • Sample Preparation: Adding a known, precise amount of this compound to your sample matrix at the beginning of the extraction process.
  • Extraction and Analysis: Processing the sample (extraction, purification) and running it on the LC-MS.
  • Quantification: Comparing the instrument's response for the native, non-deuterated analyte against the response of the deuterated internal standard. This corrects for analyte loss during preparation and instrument variability.

Key Quantitative Data

The table below summarizes available quantitative information for this compound.

Property Value / Description Source
Molecular Weight 282.37 g/mol [1]
CAS Number 1398065-74-1 [1]
Molecular Formula C₁₆H₁₈D₄O₄ [1]
Primary Application Tracer & Internal Standard for GC-MS, LC-MS, NMR [1]
Purity Refer to the Certificate of Analysis for your batch [1]

Experimental Protocol: Using as an Internal Standard for LC-MS

This protocol outlines the general steps for using this compound as an internal standard to quantify phthalates in a sample matrix.

1. Principle A known amount of deuterated internal standard is added to the sample. It undergoes the same extraction and analysis process as the target analytes, allowing for accurate correction of matrix effects and procedural losses.

2. Materials

  • This compound (as internal standard)
  • Analytical standard of the target phthalate (e.g., Monooctyl Phthalate)
  • HPLC-grade methanol or acetonitrile
  • Sample matrix (e.g., serum, urine, environmental sample)
  • LC-MS/MS system

3. Procedure

  • Step 1: Preparation of Stock Solutions
    • Prepare a primary stock solution of this compound in methanol (e.g., 1 mg/mL).
    • Serially dilute with methanol to create a working internal standard solution at a concentration suitable for spiking.
  • Step 2: Sample Preparation and Spiking
    • Aliquot a precise volume or mass of your sample into a preparation vial.
    • Spike a known, precise volume of the this compound working solution into the sample. Vortex thoroughly.
    • Proceed with your specific sample extraction protocol (e.g., protein precipitation, solid-phase extraction, liquid-liquid extraction).
  • Step 3: LC-MS/MS Analysis
    • Inject the processed samples into the LC-MS/MS system.
    • Monitor the specific transition ions for both the native analyte and the deuterated internal standard.
  • Step 4: Quantification
    • Construct a calibration curve using fixed amounts of the internal standard and varying known amounts of the analytical standard.
    • The ratio of the analyte peak area to the internal standard peak area is used for quantification, yielding highly accurate results.

References

Frequently Asked Questions: Improving Phthalate Recovery

Author: Smolecule Technical Support Team. Date: February 2026

  • Q: What is the most common cause of poor phthalate recovery in analytical procedures?

    • A: The most prevalent issue is adsorptive loss and contamination. Phthalates can easily leach from plastic labware (e.g., pipette tips, vial caps, tubing) into your samples and standards, or adsorb onto glass surfaces [1] [2]. Using glassware and avoiding plastics during sample preparation is critical.
  • Q: My internal standard recovery is low. What should I investigate first?

    • A: First, review your sample preparation protocol to ensure you are strictly using glassware and non-plastic materials [2]. Second, for solid-phase extraction (SPE), consider if your sorbent and solvent combination provides sufficient selectivity and elution strength for your target analyte.
  • Q: How can I make my sample preparation more selective for phthalates?

    • A: Emerging techniques involve using functionalized monolithic sorbents or Molecularly Imprinted Polymers (MIPs) in SPE. These materials can be designed for highly selective extraction, which purifies the extract and can significantly improve recovery by reducing matrix effects [3].

Troubleshooting Guide: Low Extraction Recovery

The following table outlines common problems and verified solutions to improve recovery rates.

Problem Area Potential Cause Recommended Solution Technical & Experimental Rationale
Sample Preparation & Containers Leaching from/adsorption to plastics Use glass, stainless steel for all steps. Use amber glass vials to protect from light [2]. Phthalates are plasticizers; weak chemical bonds in plastics cause easy leaching and contamination [1].
Extraction Sorbent Selectivity Non-selective sorbent leading to co-elution of matrix interferents. Use functionalized monolithic sorbents or Molecularly Imprinted Polymers (MIPs) for higher selectivity [3]. These sorbents offer tailored affinity for target analytes, reducing matrix effects and improving purification during pre-concentration [3].
Instrumental Analysis & Calibration Co-elution of compounds with similar mass spectra. Use a GC column that provides high chromatographic resolution, such as Rxi-XLB or Rtx-440 [2]. Many phthalates share a base peak ion (e.g., m/z 149). Good separation is essential for accurate identification and quantification [2].

Experimental Protocol: Selective SPE using Functionalized Monoliths

This protocol is adapted from recent advancements in sample preparation for trace analysis [3]. You can apply this methodology to develop a robust extraction for Monooctyl Phthalate-d4.

  • Sorbent Selection: Select or synthesize a monolithic SPE sorbent. For highest selectivity, consider a Molecularly Imprinted Polymer (MIP) monolithic cartridge or capillary, customized for a phthalate structure.
  • Sample Loading: Condition the monolithic SPE device with an appropriate solvent (e.g., methanol, followed by an aqueous buffer at the sample pH). Percolate your prepared sample through the monolith at a high flow rate. The large macropores in monoliths allow for fast flow with low backpressure [3].
  • Washing: Use a wash solvent that is strong enough to remove unwanted matrix components but weak enough to retain the target this compound on the sorbent.
  • Elution: Elute the retained analyte with a small volume of a strong solvent (e.g., acetonitrile or methanol). The high permeability of monolithic structures allows for efficient elution.
  • Analysis: The purified extract can then be directly analyzed by GC-MS or LC-MS. The high selectivity of the extraction simplifies the chromatogram and improves method sensitivity.

Workflow for Recovery Optimization

The following diagram illustrates a logical, step-by-step workflow to diagnose and address low recovery issues in your experiments.

G Start Start: Suspected Low Recovery Step1 1. Audit Labware & Solvents Start->Step1 Step2 2. Run Blank Analysis Step1->Step2 Step3 3. Evaluate Extraction Sorbent Step1->Step3 If plastics used Step2->Step3 Step2->Step3 If high blanks Step4 4. Optimize Chromatography Step3->Step4 Step3->Step4 Co-elution suspected Step5 5. Verify with Standard Step4->Step5 ResultGood Recovery Improved Step5->ResultGood ResultCheck Issue Persists Step5->ResultCheck No

References

Monooctyl Phthalate-d4 stability freezer storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage and Handling Guidelines for Phthalate Metabolites

The following table summarizes the key storage conditions recommended for phthalate metabolites and related compounds based on scientific literature.

Aspect Recommended Condition Experimental Basis & Key Findings
Long-Term Storage -70°C (-20°C may be acceptable) Urine metabolites stable for 1 year at -70°C despite freeze-thaw cycles [1]. Archived urine samples stored at -20°C for years provided reliable data [2].
Short-Term Stability Unstable at 25°C and 4°C Concentrations of glucuronidated metabolites decreased after 1-3 days at 4°C and 25°C [1].
Sample Form Liquid (in solution) Stability data primarily from urine/plasma [2] [1]. Supplier recommends 2-8°C for solid "Monooctyl Phthalate-d4," but peer-reviewed data supports colder storage for solutions [3].
Handling Use glassware for solutions Method to reduce contamination uses glass for stock solutions [4].

Experimental Protocols for Stability Assessment

You can adapt the following validated methodologies to design your own stability studies for this compound.

Protocol 1: Stability Assessment in Biological Matrices

This protocol is based on a study that investigated the stability of phthalate metabolites in urine [1].

  • Sample Preparation: Spike the analyte into your matrix of interest (e.g., plasma, urine, a standard solvent).
  • Storage Conditions: Aliquot samples and store them at different temperatures (e.g., -70°C, 4°C, 25°C) for varying durations.
  • Analysis: Use LC-MS/MS or UPLC-MS/MS for quantification [4] [1]. Analyze samples in replicates.
  • Assessment: Monitor for a significant decrease in the concentration of the analyte over time compared to a baseline or a control stored at -70°C.
Protocol 2: General Quantitative Analysis Method

This protocol, derived from a method for Monobutyl Phthalate (MBP), can be a template for your analytical work [4].

  • Internal Standard: Use a deuterated internal standard, such as Monobutyl phthalate-d4 (MBP-d4), to improve accuracy [4].
  • Sample Extraction: For plasma, use a simple protein precipitation with acetonitrile. For tissues, homogenize and extract with acetonitrile [4].
  • Instrumentation: UPLC-MS/MS in negative ion mode.
  • Validation Parameters: Establish a calibration curve, determine the Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ), and assess intra- and inter-day precision and accuracy [4].

The workflow below outlines the key stages of a stability assessment experiment.

Spike Matrix with Analyte Spike Matrix with Analyte Store at Various Conditions Store at Various Conditions Spike Matrix with Analyte->Store at Various Conditions Analyze by LC-MS/MS Analyze by LC-MS/MS Store at Various Conditions->Analyze by LC-MS/MS Compare Concentrations Compare Concentrations Analyze by LC-MS/MS->Compare Concentrations Determine Stability Profile Determine Stability Profile Compare Concentrations->Determine Stability Profile

Frequently Asked Questions (FAQs)

  • Q1: My this compound standard arrived at room temperature. Is it still usable?

    • A: The product may be stable for shipping, but for long-term storage, the evidence strongly supports transfer to a freezer at -20°C or ideally -70°C immediately upon receipt [2] [1]. You should verify the concentration of the standard after it arrives to confirm its integrity before use in critical experiments.
  • Q2: How should I prepare and store my working standard solutions?

    • A: Prepare stock solutions in an appropriate solvent (e.g., methanol, water, or acetonitrile) using glass vials and glassware where possible to minimize potential plasticizer contamination [4]. Aliquot the solutions into smaller vials to avoid repeated freeze-thaw cycles and store them at -20°C or below.
  • Q3: How many freeze-thaw cycles can my samples withstand?

    • A: One study found that phthalate metabolites in urine remained stable at -70°C over one year, even after undergoing several freeze-thaw cycles [1]. However, it is a best practice to minimize these cycles. Aliquot your samples to avoid more than 3-4 cycles until you can confirm stability for your specific compound and matrix.

Troubleshooting Common Scenarios

  • Problem: Inconsistent or drifting results in quantitative analysis.

    • Solution: Check the stability of your standard solutions. Prepare a fresh calibration curve and ensure your internal standard (e.g., a deuterated phthalate) is added consistently. Assess instrument drift by re-injecting initial calibration standards at the end of the run [4].
  • Problem: Suspected contamination leading to high background levels.

    • Solution: Review your labware. Use high-purity solvents and store them in glass. Use glass syringes and vials for preparing standards and samples to prevent leaching of phthalates from plastic materials [4].
  • Problem: A stored sample needs to be re-analyzed after initial testing.

    • Solution: Thaw the sample at 4°C or room temperature, perform the analysis promptly, and then re-freeze immediately at -70°C or below. Document the number of freeze-thaw cycles for each sample.

References

Understanding and Preventing Deuterated Standard Loss

Author: Smolecule Technical Support Team. Date: February 2026

Deuterated internal standards are crucial for compensating for fluctuations during sample preparation and ionization in mass spectrometry. However, their loss can lead to inaccurate quantification. The table below summarizes common issues and their solutions. [1]

Issue Root Cause Impact on Analysis Solution & Preventive Measures
Retention Time Shifts Deuterium isotope effect (altered chromatographic retention vs. analyte). [1] Misalignment between analyte and standard, inaccurate correction. [1] Use 15N or 13C labeled standards; if using deuterated, ensure co-elution. [1]
Sample Reactivity Reactive components in sample matrix (e.g., formaldehyde scavengers). [1] Non-reproducible loss of standard/analyte, poor precision. [1] Derivatize to "trap" analytes; use sealed vials (e.g., headspace). [1]
Adsorption & Binding Non-specific binding to vial surfaces, tubing, or solid particles. [1] Low and variable recovery of standard. Use silanized vials/tubes; filter samples properly; add carrier proteins.
Volatility & Evaporation Accidental evaporation during drying steps or from poorly sealed vials. Loss of volatile standards, under-reporting of concentration. Use sealed vessels for reactions; avoid drying down completely; ensure caps are tight. [2]
Improper Filtration Solid particles with different magnetic susceptibility distort local fields. [2] Broad spectral lines, indistinct NMR spectra that cannot be corrected. [2] Filter samples with a tight plug of glass wool in a Pasteur pipette (avoid cotton wool). [2]

Detailed Protocol: Minimizing Loss for LC-MS/MS Analysis

This methodology outlines the use of solid-phase extraction (SPE) with a focus on preventing the loss of deuterated internal standards for a reliable bioanalytical assay.

1. Principle Utilize Solid-Phase Extraction (SPE) for selective extraction, clean-up, and preconcentration of target analytes from a complex biological matrix (e.g., plasma), while ensuring maximum recovery of the added deuterated internal standards (IS) through careful handling and technique. [1]

2. Materials and Reagents

  • Analytes & Standards: Deuterated internal standard(s), target analyte(s).
  • Biological Matrix: Plasma, serum, or other relevant fluid.
  • SPE Cartridges: Reversed-phase C18 (or other appropriate sorbent).
  • Solvents: HPLC-grade or better Methanol, Acetonitrile, Water, and suitable elution solvent.
  • Equipment: SPE vacuum manifold, calibrated pipettes, silanized or low-retention collection tubes, vortex mixer, centrifuge.

3. Procedure

  • Step 1: Sample Pre-treatment

    • Thaw samples on ice or in a refrigerator and vortex thoroughly.
    • Precipitate proteins by adding a 3x volume of cold acetonitrile (containing 0.1% formic acid) to a measured volume of plasma. Vortex for 1 minute.
    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet proteins.
    • Critical Note: Transfer the clear supernatant to a new silanized tube immediately to avoid re-dissolving the pellet. This step removes proteins that can bind to standards. [1]
  • Step 2: Internal Standard Addition

    • Add a precise volume of the deuterated IS working solution directly to the cleared supernatant.
    • Critical Note: Adding the IS after protein precipitation prevents its co-precipitation and loss, ensuring it is only present in the solution phase to correct for subsequent losses. [1]
  • Step 3: SPE Conditioning and Loading

    • Condition the C18 SPE cartridge with 1 mL of methanol, then equilibrate with 1 mL of water. Do not let the sorbent run dry.
    • Load the entire sample (supernatant + IS) onto the conditioned cartridge. Use positive or negative pressure for a controlled, drop-wise flow rate. [1]
  • Step 4: Washing and Elution

    • Wash the cartridge with 1-2 mL of a mild aqueous wash (e.g., 5% methanol) to remove interfering salts and polar contaminants.
    • Critical Note: Pass the wash solution through the cartridge gently. Overly vigorous washing can displace the IS.
    • Elute the analytes and IS into a clean, silanized tube using 1-2 mL of a strong organic solvent (e.g., 90:10 Methanol:Acetonitrile). Allow sufficient contact time.
  • Step 5: Post-Extraction and Reconstitution

    • Evaporate the eluent to dryness under a gentle stream of nitrogen gas in a warm water bath (≤40°C).
    • Critical Note: Do not over-dry the sample. Immediately reconstitute the residue with an appropriate volume of initial mobile phase and vortex vigorously.
    • Transfer the reconstituted sample to an LC vial with a low-volume insert for analysis.

Workflow Diagram: SPE with Post-Precipitation Standard Addition

The following diagram visualizes the key decision points and steps in the protocol described above, highlighting where care must be taken to prevent standard loss.

Start Start: Plasma Sample Ppt Protein Precipitation Start->Ppt Cent Centrifugation Ppt->Cent Super Collect Supernatant Cent->Super AddIS ADD INTERNAL STANDARD Super->AddIS Warning1 Critical: Transfer supernatant carefully to avoid pellet Super->Warning1 SPE SPE Load, Wash, Elute AddIS->SPE Dry Evaporate to Dryness SPE->Dry Recon Reconstitute Dry->Recon Warning2 Critical: Avoid over-drying during evaporation Dry->Warning2 Analyze LC-MS/MS Analysis Recon->Analyze

Key Technical Considerations

  • Standard Selection is Critical: For new methods, if possible, opt for 13C- or 15N-labeled internal standards. These have virtually identical chromatography to the native analyte, eliminating the retention time shift problem associated with deuterated standards. [1]
  • Validate Recovery Early: During method development, conduct experiments to determine the absolute recovery of your internal standard. This helps pinpoint which step in the process is causing the most significant loss.
  • Monitor for Matrix Effects: Even with good recovery, co-eluting matrix components can suppress or enhance ionization. The internal standard is meant to correct for this, but it requires perfect co-elution to be effective. [1]

References

Monooctyl Phthalate-d4 background interference reduction

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Background Interference

Q: What causes background interference for Monooctyl Phthalate-d4 in analysis?

Background interference for phthalates and their metabolites, including monooctyl phthalate (MOP) and its deuterated form, primarily stems from ubiquitous environmental contamination. Phthalates easily leach from plastic materials and can be introduced at any stage of an experiment [1] [2].

The table below lists common sources and examples of this contamination:

Source Category Specific Examples
Laboratory Plastics PVC tubing, disposable pipette tips, sample vials, centrifuge tubes, solvent bottles [1] [2] [3].
Solvents & Reagents Solvents stored in plastic containers; impurities in acids, buffers, and water [1] [4].
Sample Handling Contact with gloves, plastic surfaces during weighing or processing; use of plasticized materials [2] [5].
Analytical System HPLC system components (tubing, seals), column bleed, and contaminants in mobile phases [4].

In mass spectrometry, phthalates and their breakdown products generate characteristic background ions. For example, phthalic anhydride (a common fragment) appears at m/z 149.023321 in positive ion mode, while the monoester itself may be detected [4].

Strategies for Reducing Interference

Q: How can I reduce background interference in my experiments?

A systematic approach is required to minimize contamination, focusing on materials, procedures, and verification.

Strategy Implementation
Use Glassware Use glass or metal for storage and processing. Wash thoroughly with high-purity solvents [1] [3].
High-Purity Solvents Use LC/MS-grade solvents. Avoid plastic containers; store in glass [1].
Procedural Blanks Run blank samples through entire preparation and analysis to monitor contamination levels [1] [6].
MS/MS Specificity Use MRM (Multiple Reaction Monitoring) to monitor specific parent ion > product ion transitions, which helps distinguish analyte from chemical background noise [1].

Detailed Experimental Protocol for Plasma/Serum Analysis

Q: Can you provide a validated protocol to minimize interference?

The following UPLC-MS/MS method for monobutyl phthalate (MBP) exemplifies rigorous contamination control applicable to MOP-d4 analysis [1].

Workflow Overview The diagram below outlines the sample preparation and analysis workflow designed to minimize background interference.

SamplePrep Sample Preparation Extraction Liquid-Liquid Extraction SamplePrep->Extraction Analysis UPLC-MS/MS Analysis Extraction->Analysis Glassware • Use glassware only • High-purity solvents Glassware->SamplePrep Blanks • Include procedural blanks Blanks->Extraction MRM • Use MRM mode • Monitor background ions MRM->Analysis

Materials and Reagents

  • Chemicals: Use high-purity, LC/MS-grade solvents (e.g., acetonitrile, water, methanol). Formic acid (98%) is recommended for mobile phase modification [1].
  • Standards: Prepare this compound stock solutions in glass vessels only. Use 50:50 methanol:water as a solvent. Store solutions in glass vials [1].
  • Laboratory Ware: Use glass vials for sample collection and processing. If plasticware is unavoidable, use polypropylene and test for phthalate leaching first [3].

Sample Preparation (Based on Protein Precipitation)

  • Spike: Add 25 µL of the internal standard (e.g., MOP-d4) working solution to 25 µL of plasma/serum in a glass vial [1].
  • Precipitate: Add 425 µL of 0.1% formic acid in acetonitrile to the sample. Acetonitrile effectively precipitates proteins and extracts the analyte [1].
  • Mix and Centrifuge: Vortex the mixture vigorously for several minutes, then centrifuge at high speed (e.g., 9,000-10,000 rpm) for 6-10 minutes to pellet the precipitated proteins [1] [3].
  • Collect Supernatant: Carefully transfer the clear supernatant to a new glass vial for analysis, avoiding the pellet [1].

UPLC-MS/MS Conditions (Adaptable Guidelines)

  • Chromatography:
    • Column: C18 reverse-phase UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
    • Mobile Phase: (A) Water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid.
    • Gradient: Employ a linear gradient from 30% B to 95% B over 5-8 minutes.
    • Flow Rate: 0.3-0.4 mL/min.
    • Injection Volume: 5-10 µL.
  • Mass Spectrometry:
    • Ionization: Negative ESI mode is typically used for phthalate monoesters [1].
    • Detection: Operate in MRM mode. Monitor specific transitions for MOP-d4 and its non-deuterated form to identify and quantify interference. The deuterated standard (d4) should correct for losses during preparation but may not fully compensate for co-eluting background contamination.

Troubleshooting Common FAQs

Q: My procedural blanks still show high MOP. What should I do? Conduct a step-wise investigation. Run blanks after each reagent (water, solvents) and each piece of equipment to pinpoint the contamination source. Check for and replace any plastic tubing in the HPLC system or solvent lines.

Q: Are there specific ions I should monitor to diagnose interference? Yes. Monitor for phthalic anhydride ions (e.g., m/z 149.023321) and the specific mass of the non-deuterated monooctyl phthalate, as these indicate general phthalate contamination [4].

Q: How can I validate that my interference reduction is successful? A successful method will show that the signal in your procedural blanks is significantly lower (e.g., <5-10%) than the signal in your low-level calibration standards or QC samples. This demonstrates that your analyte signal is genuine and not from background contamination [1].

References

optimizing LC-MS/MS parameters for MOP-d4 detection

Author: Smolecule Technical Support Team. Date: February 2026

Key LC-MS/MS Parameters to Optimize

For reliable detection and quantification, you need to optimize parameters in both the ionization source and the mass analyzer. The table below summarizes the core parameters to focus on.

Parameter Category Specific Parameters to Optimize Impact & Consideration
Ionization Source Ionization Mode (ESI, APCI, APPI) Polarity (Positive/Negative) Capillary/Sprayer Voltage Nebulizing Gas Flow Drying Gas Temperature/Flow [1] [2] ESI is typical for polar, ionizable compounds [1] [2]. Screen both polarities; do not guess [1]. Critically affects ionization efficiency and spray stability [1]. Influences droplet size and desolvation [1]. Aids in desolvation; requirements change with eluent composition [1].
Mass Analyzer Collision Energy (CE) Dwell Time [1] Fragments the parent ion; must be optimized for each MRM transition [1] [3]. Insufficient dwell time can lead to poor data points per peak; too long can cause "cross-talk" between MRMs [1].

Workflow for Parameter Optimization

The following diagram illustrates the systematic workflow for optimizing LC-MS/MS methods, from preparing the standard to final verification.

Start Start: Prepare Pure Standard MSMS Step 1: MS/MS Optimization Start->MSMS ParentIon a) Optimize Parent Ion • Find [M+H]+ or [M-H]- • Adjust orifice voltage MSMS->ParentIon DaughterIon b) Optimize Daughter Ions • Ramp collision energy (CE) • Select 2-4 abundant fragments • Define MRM pairs ParentIon->DaughterIon LC Step 2: LC Optimization DaughterIon->LC LCParams • Select column & mobile phase • Optimize flow rate & gradient • Adjust column temperature LC->LCParams Verify Step 3: Method Verification LCParams->Verify Calibration Run calibration curve Confirm linear response Check peak shape Verify->Calibration

Step 1: MS/MS Optimization (Infusion Mode)

Begin by directly infusing a pure standard of your analyte (typically 50 ppb - 2 ppm) into the mass spectrometer to tune the MS parameters without chromatographic separation [3].

  • Optimize the Parent Ion: Identify the intact molecular ion (e.g., [M+H]+ or [M-H]-). If response is low, investigate potential adducts (e.g., [M+NH4]+ or [M+Na]+). Adjust the orifice voltage (or similar focusing voltages) by scanning a range to find the value that gives the maximum signal for the parent ion [3].
  • Optimize Daughter Ions: Introduce the parent ion into the collision cell and ramp the collision energy (CE). The goal is to find the energy that produces the most abundant and stable fragment ions. It is standard practice to optimize at least two MRM transitions per compound: one for quantification and a second for confirmation [3]. The ratio of these transitions in samples should match the ratio in the standard.
Step 2: LC Optimization

After defining the MRM transitions, optimize the liquid chromatography conditions to separate your analyte from the matrix.

  • Column and Mobile Phase: Choose a suitable column (e.g., C18 for non-polar compounds) and a volatile mobile phase (e.g., methanol or acetonitrile with water) [4] [3]. Use volatile buffers like ammonium formate or acetate (e.g., 10 mM) instead of non-volatile salts like phosphate or ion-pairing reagents like TFA, which can suppress ionization and contaminate the source [1] [4].
  • Gradient and Flow Rate: Develop a gradient to elute your analyte. You can calculate initial and final %B and gradient time based on early scouting runs [2]. Optimize the flow rate and column temperature to achieve a sharp, well-resolved peak [3].
Step 3: Method Verification

Before analyzing real samples, verify the optimized method.

  • Run a calibration curve with multiple concentrations to confirm linearity and a consistent internal standard response [3] [5].
  • Use a benchmarking method with a known compound like reserpine. If performance degrades, running this benchmark helps determine if the problem is with your method/samples or the instrument itself [4].

Troubleshooting Common FAQs

FAQ 1: My internal standard response decreases as the analyte concentration increases. Why? This is a classic sign of ion suppression due to surface competition in the electrospray droplet [5]. In ESI, there are a limited number of spots at the droplet surface for ions to occupy and be transferred to the gas phase. If your analyte is in very high concentration relative to the internal standard (e.g., in your high calibration standards), it can "crowd out" the internal standard, reducing its signal.

  • Solutions: Increase the concentration of the internal standard, dilute the sample, or reduce the injected mass [5].

FAQ 2: I have poor sensitivity and peak shape for my basic/acidic analyte. What should I check? This often relates to the LC conditions and their compatibility with MS detection.

  • Check Mobile Phase pH: To achieve efficient ionization in ESI, the analyte should be pre-charged in solution. For basic compounds, use a mobile phase pH at least 1 unit below its pKa. For acidic compounds, use a pH at least 1 unit above its pKa [1]. This can lead to a significant sensitivity increase.
  • Use Volatile Buffers: Ensure your buffer is volatile and has a pKa within ±1 unit of the mobile phase pH for effective buffering capacity [1].
  • Avoid TFA: Trifluoroacetic acid (TFA) is a strong ion-pairing reagent that can cause severe ion suppression. Switch to formic acid if possible [4].

FAQ 3: How can I make my optimized method more robust? When tuning parameters that generate a response curve (like voltages or gas flows), avoid setting the value at the absolute maximum. Instead, find a "maximum plateau" where small, inevitable variations in the parameter do not cause a large change in instrument response. This makes your method more forgiving to minor instrumental drift [2] [4].

References

handling low recovery Monooctyl Phthalate-d4 tissue samples

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Causes of Low Recovery

Low recovery is often the net result of analyte losses at various stages. The table below summarizes the most common sources, especially for hydrophobic compounds like phthalates [1].

Stage of Loss Specific Source / Mechanism Considerations for Tissue Samples
Pre-Extraction Chemical or biological degradation in the matrix [1]. Tissue homogenates are complex; analytes may be unstable.
Nonspecific Binding (NSB) to vial walls, plasticware, or insoluble matrix components [1]. Hydrophobic phthalates strongly adsorb to many surfaces. Using glassware is critical [2].
During Extraction Extraction Inefficiency: Inability to liberate the analyte from tissue components (proteins, fats) [1]. Tissue matrices are rich in binding sites, making liberation challenging.
Analyte instability in the presence of extraction solvents (e.g., ACN) [1]. -
Evaporation or degradation during the solvent concentration (drying down) step [1]. -
Post-Extraction Reconstitution Issues: Poor solubility in the reconstitution solvent or NSB to vial walls from the "clean" extract [1]. The analyte may precipitate or bind if the solvent is not appropriate.
Ionization suppression from co-eluting matrix components in the MS source [1]. Tissue extracts contain many interfering compounds that suppress signal.

A Systematic Protocol to Diagnose Recovery Issues

To pinpoint where the loss is occurring, you can follow this experimental workflow. The core idea is to compare the analyte's response at different stages of the process against a "perfect" scenario [1] [3].

Start Start: Suspected Low Recovery SP1 1. Prepare Neat Standard (Spike analyte into pure solvent) Start->SP1 SP2 2. Prepare Post-Spike (Extract blank matrix, then spike analyte) Start->SP2 SP3 3. Prepare Pre-Spike (Spike analyte into matrix, then extract) Start->SP3 Calc1 Calculate Matrix Effect (ME) ME = 1 - (Area_PostSpike / Area_Neat) SP1->Calc1 Area_Neat SP2->Calc1 Area_PostSpike Calc2 Calculate Extraction Recovery (ER) ER = (Area_PreSpike / Area_PostSpike) x 100% SP2->Calc2 Area_PostSpike SP3->Calc2 Area_PreSpike Interpret Interpret Results Calc1->Interpret Calc2->Interpret

Step-by-Step Procedure:

  • Neat Standard (in pure solvent): Spike a known concentration of Monoocytl Phthalate-d4 directly into the injection solvent (e.g., mobile phase). This sample represents your analyte's response with no matrix and no extraction, defining the 100% baseline signal [3].
  • Post-Extraction Spiked Sample (Post-Spike): Take a portion of your blank tissue matrix (free of the analyte) and carry it through the entire extraction and cleanup process. After the extraction is complete and the sample is reconstituted, spike the same amount of analyte into this cleaned-up extract. This sample's response indicates the Matrix Effect, showing how much the remaining matrix components suppress or enhance the MS signal [3].
  • Pre-Extraction Spiked Sample (Pre-Spike): Spike a known concentration of the analyte into the blank tissue matrix and then carry it through the entire extraction and analysis process. This sample's response reflects the combined impact of extraction efficiency AND matrix effect [3].

Calculations and Interpretation [3]:

  • Matrix Effect (ME) = [1 - (Peak Area of Post-Spike / Peak Area of Neat Standard)] × 100
    • A value of 0% means no matrix effect.
    • A positive value indicates ion suppression.
    • A negative value indicates ion enhancement.
  • Extraction Recovery (ER) = (Peak Area of Pre-Spike / Peak Area of Post-Spike) × 100
    • This value directly tells you the percentage of analyte successfully recovered through your sample preparation.

Recommended Actions for Improved Recovery

Based on the diagnostics, you can target your optimization efforts.

  • To Minimize Nonspecific Binding (NSB):

    • Use Glassware: Avoid plastic contact entirely. Use glass vials, volumetric flasks, and syringes wherever possible [2] [1].
    • Use Anti-Adsorptive Additives: Adding a small amount of a competing agent to the solvent can block binding sites. Common examples include isopropanol (1-2%), formic acid (0.1-1%), or bovine serum albumin (BSA) [1].
  • To Improve Extraction Efficiency from Tissue:

    • Validate Your Extraction Solvent: For hydrophobic phthalates, a hexane-based liquid-liquid extraction has been shown to provide good recoveries (e.g., >78%) from complex matrices like coffee [4]. Ensure your solvent system is effective for breaking analyte-tissue bonds.
    • Incorporate a Protein Precipitation step using cold organic solvents (e.g., acetonitrile, acetone, or methanol mixtures) before your main extraction to remove interfering proteins [5].
  • To Mitigate Matrix Effects:

    • Optimize Chromatography: The most effective way to reduce ion suppression is to improve the separation, ensuring that your analyte elutes away from the bulk of the matrix interferences [1].

References

preventing deuterated phthalate degradation in solution

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Phthalate Degradation

Deuterated phthalates, used as internal standards, are susceptible to the same biodegradation pathways as their non-labeled counterparts. The primary mechanism involves hydrolysis by microbial enzymes, which cleave the ester bonds.

G PAE Phthalate Ester (PAE) MAP Monoalkyl Phthalate (MAP) PAE->MAP First Ester Bond PA Phthalic Acid (PA) MAP->PA Second Ester Bond Hydrolase Ester Hydrolase Hydrolase->PAE Hydrolyzes Microbial Microbial Consortium Microbial->Hydrolase Produces

The diagram above shows the core enzymatic degradation pathway. Key insights from recent studies include:

  • Enzyme Specificity: Hydrolases like MphG1 from Gordonia sp. YC-JH1 can hydrolyze various monoalkyl phthalates (MAPs) to phthalic acid (PA), indicating a broad substrate range that likely includes deuterated forms [1].
  • Microbial Cooperation: Synthetic bacterial consortia can completely degrade phthalates and their intermediates through microbial synergy, highlighting the potential for rapid breakdown if contamination occurs [2].

FAQs & Troubleshooting Guide

Here are answers to common questions and steps to prevent degradation.

Question / Issue Possible Cause & Solution

| My deuterated internal standards are degrading in my stock solution. How can I prevent this? | Cause: Microbial contamination in the solvent or container. Solution: Use sterile, HPLC-grade solvents (e.g., methanol, acetonitrile). Filter solvents through a 0.22 µm filter before preparing stock solutions. Use sterile glassware. | | What is the best way to store stock solutions for long-term stability? | Solution: Prepare solutions at a high concentration (e.g., 1-10 mg/mL) and store them in amber glass vials at -20 °C. This drastically slows microbial and enzymatic activity [2] [1]. | | I suspect my aqueous working solutions are being contaminated. What should I do? | Cause: Non-sterile buffers or exposure to lab air can introduce microbes. Solution: Prepare solutions using sterile, ultrapure water. Add a preservative like 1% (w/v) sodium azide to inhibit microbial growth. Store working solutions at 4 °C and renew them frequently. | | The degradation is very rapid. Are some phthalates more stable than others? | Insight: While all phthalates can degrade, those with longer, branched alkyl chains (like DEHP) are generally more recalcitrant. However, specific microbes are highly efficient at degrading them [3]. The deuterium labeling does not prevent the ester bond from being cleaved. |

Experimental Protocol: Validating Stability

This protocol helps you verify that your preventive measures are effective.

1. Solution Preparation with Preservatives

  • Solvent: Use sterile HPLC-grade methanol or acetonitrile for stock solutions.
  • Preservative: For aqueous solutions, add sodium azide to a final concentration of 0.5-1% (w/v).
  • Container: Use autoclaved amber glass vials with PTFE-lined caps to prevent contamination and photodegradation.

2. Stability Monitoring via LC-MS/MS

  • Procedure: Fortify a sterile aqueous solution (e.g., pH 7.0 buffer) with your deuterated phthalate at a typical working concentration (e.g., 100 µg/L). Add a preservative. Incubate at 4 °C and room temperature (25 °C).
  • Analysis: Analyze the solutions immediately after preparation (T=0) and at regular intervals (e.g., 24h, 48h, 1 week) using LC-MS/MS.
  • Key Metrics: Monitor the peak area of the deuterated phthalate for any decrease over time. Also, watch for the appearance of new peaks corresponding to its deuterated degradation products (e.g., mono-deuterated alkyl phthalates and deuterated phthalic acid) [2] [3].

3. Control for Abiotic Degradation

  • Procedure: Include a control where the solution is filter-sterilized (0.22 µm) after the deuterated phthalate is added and stored at 4 °C. A significant difference between this and your test sample indicates microbial activity is the primary cause of degradation.

Key Degradation Factors & Mitigation Strategies

The table below summarizes critical parameters that influence degradation rates, drawn from microbial studies, and how to counteract them.

Factor Effect on Degradation Mitigation Strategy Supporting Evidence
Temperature Optimal degradation for many strains is 30-40°C [1] [3]. Store solutions at -20°C (stock) or 4°C (working) to drastically slow microbial metabolism.
pH Optimal degradation often occurs in neutral to alkaline conditions (pH 7.0-10.0) [1]. The effect of pH on storage is less critical than sterility. Adjust pH as needed for analysis, but prioritize sterile preparation.
Microbial Load The presence of specific degrading bacteria (e.g., Gordonia, Mycobacterium, Nocardia) leads to rapid breakdown [2] [1] [3]. Implement strict sterile techniques, use preservatives in aqueous solutions, and filter-sterilize all solvents and buffers.
Salinity Some degrading strains are active even at high NaCl concentrations (e.g., 8%) [1]. Salinity is not a reliable inhibition method. Focus on sterility and temperature control.

The most critical step is to break the biological pathway. By using sterile techniques, appropriate storage temperatures, and microbial preservatives, you can effectively prevent the degradation of your valuable deuterated phthalate standards.

References

Troubleshooting High Background Noise in HPLC/UHPLC Systems

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common causes of high background noise and their solutions, compiled from chromatography expertise [1] [2].

Cause of Noise Description Recommended Solutions
Mobile Phase & Mixing [2] Improperly mixed mobile phases or failing pump proportioning valves create a "sinusoidal" noise pattern. Poor degassing causes bubbles and "frothing" in the detector flow cell. Add a post-market static mixer or in-line filter. Ensure mobile phases are properly degassed using on-line degassers or vacuum methods [2].

| Detector Issues [2] | Wavelength: Lower wavelengths (<220 nm) have inherent noise from solvents/buffers. Lamp: An aging deuterium lamp increases noise and causes sharp baseline spikes. Flow-cell: Dirty flow-cell windows decrease light transmission. | Use acetonitrile instead of methanol. Avoid high-UV-absorbance buffers. Replace aging lamp. Clean or replace dirty flow-cell windows [2]. | | Contaminated Solvents or Reagents [1] | "Junk" chemical contaminants in solvents (e.g., methanol) can appear as reproducible "garbage peaks" or elevated baseline, especially at higher wavelengths [1]. | Use high-purity solvents (e.g., ULC-MS grade). Run a "three blank gradients" test to confirm the source [1]. | | Column Issues ("Dewetting") [2] | Residual packing solvents or use of immiscible solvents can increase baseline noise. | Equilibrate the column for several hours at the method flow rate to flush it completely [2]. |

The following workflow diagram outlines a logical process for diagnosing the source of high background noise.

Start Start: High Background Noise CheckWavelength Check Detector Wavelength Start->CheckWavelength CheckLamp Check Detector Lamp Age CheckWavelength->CheckLamp If wavelength is OK SolventSwap Swap methanol for acetonitrile CheckWavelength->SolventSwap If < 220 nm CheckMixer Inspect Mobile Phase Mixing CheckLamp->CheckMixer If lamp is OK ReplaceLamp Replace deuterium lamp CheckLamp->ReplaceLamp If old/failing CheckDegassing Verify Mobile Phase Degassing CheckMixer->CheckDegassing If mixing is OK AddMixer Add in-line static mixer CheckMixer->AddMixer If mixing is poor CheckSolvent Test for Solvent Contamination CheckDegassing->CheckSolvent If degassed Degas Thoroughly degas mobile phase CheckDegassing->Degas If not degassed CheckColumn Evaluate Column Condition CheckSolvent->CheckColumn If solvent is clean NewSolvent Use fresh, high-purity solvent CheckSolvent->NewSolvent If contaminated Equilibrate Equilibrate/flush column CheckColumn->Equilibrate If contaminated or wet

Key Experimental Considerations for MOP-d4

For your specific work with MOP-d4, here are critical areas to investigate:

  • Confirm Mass Spectrometry Parameters: Precisely optimize settings for MOP-d4 and its internal standard. High background can result from incorrect selection of precursor/product ions, collision energy, or source temperature, which may cause inconsistent fragmentation or increased chemical noise.
  • Scrutinize Sample Preparation: Carefully review your sample clean-up process. Inefficient protein precipitation, liquid-liquid extraction, or solid-phase extraction can leave behind biological matrix components that cause significant ion suppression or enhancement.
  • Establish a Systematic Diagnostic Protocol: Implement a step-by-step approach to isolate the problem. This includes running solvent blanks, extracting and analyzing a blank matrix, and testing a neat standard solution to pinpoint whether the issue originates from the instrument, reagents, or sample matrix.

References

validation phthalate method using Monooctyl Phthalate-d4 IS

Author: Smolecule Technical Support Team. Date: February 2026

Established Internal Standards for Phthalate Analysis

The search results indicate that while Monooctyl Phthalate-d4 is available as a labeled compound [1], published and validated methods for phthalate analysis consistently use different deuterated internal standards. The table below summarizes the internal standards used in recent peer-reviewed studies.

Analysis Target Commonly Used Internal Standards (from search results) Reference Method/Study
Monobutyl phthalate (MBP) in rat tissues MBP-d4 (Monobutyl phthalate-d4) [2]
13 phthalate metabolites in human urine MMP-13C, MEP-13C4, MiBP-d4, MnBP-13C, MEHP-13C, and others [3] [3]
21 plasticizer metabolites in wastewater Various deuterated analogues (e.g., MMP-d4, MnBP-d4, MEHHP-d4) [4] [4]

Detailed Experimental Protocol for Method Validation

Here is a detailed validation protocol adapted from a study that developed a UPLC-MS/MS method for Monobutyl Phthalate (MBP) in rat plasma and tissues [2]. You can use this framework to validate a method for other phthalates.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Validation Parameters start Method Validation Workflow prep1 1. Use high-purity solvents and glassware to minimize phthalate contamination. start->prep1 prep2 2. For plasma/amniotic fluid: Simple protein precipitation with acetonitrile. prep1->prep2 prep3 3. For tissue homogenate (pups): Homogenize, extract with acetonitrile, delipidate in liquid nitrogen. prep2->prep3 analysis1 1. UPLC-MS/MS in negative ion electrospray mode. prep3->analysis1 analysis2 2. Use matrix-matched calibration curves. analysis1->analysis2 val1 Linearity analysis2->val1 val2 Accuracy (%RE) val1->val2 val3 Precision (%RSD) val2->val3 val4 Recovery val3->val4 val5 LOD/LOQ val4->val5 val6 Stability val5->val6

Key Validation Steps and Criteria
  • Sample Preparation: The cited method emphasizes using high-purity solvents and glassware to prevent background phthalate contamination [2]. For plasma, a simple protein precipitation with acetonitrile is sufficient. For complex matrices like tissue homogenates, additional steps like delipidation by submerging vials in liquid nitrogen are required [2].
  • Instrumental Analysis: Analysis was performed using UPLC-MS/MS in the negative ion mode [2]. Using matrix-matched calibration curves (calibrators prepared in the same biological matrix as the samples) is crucial for accuracy [2] [3].
  • Validation Parameters and Results: The method was validated over specific concentration ranges. The table below shows the performance criteria and the results achieved for MBP analysis [2].
Validation Parameter Performance Criteria (from [2])
Linearity Calibration curves were linear with r ≥ 0.99
Accuracy Percent Relative Error (%RE) ≤ ±15% at all levels
Precision Relative Standard Deviation (%RSD) ≤ 10.1%
Recovery Absolute recovery > 92%
Limit of Detection (LOD) 6.9 ng/mL in plasma; 9.4 ng/g in pup homogenate
Stability Extract stability for ~6 days; freeze-thaw stability after 3 cycles

How to Proceed with Your Method

Since this compound is not commonly used in published methods, here is a practical path forward for your comparison guide:

  • Focus on Established Alternatives: For a guide comparing product performance, it would be most relevant to researchers to compare the more common internal standards listed above against each other. These have a stronger track record in peer-reviewed literature.
  • Develop Your Own Validation Data: If your guide specifically requires this compound, you may need to develop and validate a new method from scratch. You can use the detailed protocol and acceptance criteria provided above as a blueprint for your own experiments. The key is to demonstrate that your method meets the same rigorous standards for linearity, accuracy, precision, and recovery.

References

Monooctyl Phthalate-d4 accuracy precision assessment LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Role of Monooctyl Phthalate-d4

This compound is a deuterium-labeled compound primarily used as an internal standard (IS) in quantitative LC-MS/MS analysis [1]. Its key functions are:

  • Acting as a Tracer: Its chemical structure is nearly identical to the non-labeled analyte but can be distinguished by the mass spectrometer [1].
  • Correcting for Variability: It is added to all samples at a known concentration. By measuring the ratio of the analyte's signal to the IS's signal, it corrects for losses during sample preparation and fluctuations in instrument response, thereby improving the accuracy and precision of the final result [2].

Core Principles: Accuracy & Precision in LC-MS/MS

For any quantitative LC-MS/MS method, validation is essential to ensure the data is reliable. The following table explains the key characteristics that must be evaluated [3]:

Validation Characteristic Definition How it is Assessed
Accuracy [3] Closeness of the measured value to the true value. Compare the measured concentration in a sample to its known reference value.
Precision [3] The degree of agreement between repeated measurements of the same sample. Measure the variability (e.g., Relative Standard Deviation, %RSD) from multiple injections.
Specificity [3] The ability to accurately measure the target analyte in a complex sample (e.g., plasma, soil). Confirm that other components in the sample do not interfere with the analyte's signal.
Linearity [3] The method produces results proportional to the analyte's concentration. Analyze samples with known, increasing concentrations and plot the response.
Recovery [3] The efficiency of the sample preparation and extraction process. Compare the analyte's response after extraction to its response when added directly to the final extract.
Matrix Effect [3] The impact of the sample matrix on the ionization and detection of the analyte. Evaluate interference by analyzing different individual matrix sources spiked with the analyte.

The relationship between accuracy, precision, and their components can be visualized as follows:

G Measurement Accuracy Measurement Accuracy Trueness (Systematic Error) Trueness (Systematic Error) Measurement Accuracy->Trueness (Systematic Error) Precision (Random Error) Precision (Random Error) Measurement Accuracy->Precision (Random Error) Individual Result Individual Result Measurement Accuracy->Individual Result

Experimental Protocol for Assessment

To assess the accuracy and precision of an LC-MS/MS method using an internal standard like this compound, you would follow a rigorous experimental validation. The workflow below outlines the key stages, with the internal standard playing a critical role in the sample preparation and analysis phases to correct for variability.

G cluster_sample 2. Sample Preparation (Key IS Role) 1. Method Setup 1. Method Setup 2. Sample Preparation 2. Sample Preparation 1. Method Setup->2. Sample Preparation 3. LC-MS/MS Analysis 3. LC-MS/MS Analysis 2. Sample Preparation->3. LC-MS/MS Analysis Spike IS into all samples Spike IS into all samples 4. Data & Validation 4. Data & Validation 3. LC-MS/MS Analysis->4. Data & Validation Extract Analytes Extract Analytes Spike IS into all samples->Extract Analytes Analyze extracts Analyze extracts Extract Analytes->Analyze extracts

Here is a detailed breakdown of the workflow:

  • Sample Preparation: A fixed amount of the internal standard (e.g., this compound) is added to every sample—including calibration standards, quality controls (QCs), and unknown samples—before any processing steps [2]. This allows it to correct for inefficiencies and losses during extraction.

  • LC-MS/MS Analysis: The samples are analyzed using a chromatographic system coupled to a mass spectrometer. The instrument monitors specific mass transitions for both the target analyte and the internal standard [4].

  • Data Calculation & Validation:

    • A calibration curve is created by plotting the known concentration of the analyte standards against the measured peak area ratio (Analyte / Internal Standard) [4].
    • Accuracy and Precision are determined by analyzing multiple replicates of QC samples at low, medium, and high concentrations. Accuracy is reported as % Bias (deviation from the true value), and Precision as % Relative Standard Deviation (%RSD) across the replicates [2] [4].

Expected Performance Data from Related Studies

While direct data for this compound is unavailable, the table below shows typical accuracy and precision results from validated LC-MS/MS methods for similar phthalate metabolites, which can serve as a benchmark.

Analyte Matrix Concentration Level Accuracy (% Bias) Precision (%RSD) Citation
Monobutyl Phthalate (MBP) Rat Plasma 25 - 5000 ng/mL ≤ ±7.5% ≤ 10.1% [2]
Neurounina-1 (a neuroprotective drug) Dog Plasma 1 - 500 ng/mL Met predefined criteria* Met predefined criteria* [4]
DEHA & ATEC (Plasticizers) Soil - Intra-day: 71 - 119% Intra-day: ≤ 20% [5]

*The study [4] stated that accuracy and precision were assessed and met the approval criteria set by regulatory guidelines but did not provide the specific numerical values in the available excerpt.

References

Freeze-Thaw Stability of Phthalate Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

The following data is drawn from a validated method for quantifying Monobutyl Phthalate (MBP) in biological matrices [1]. While the study focuses on MBP, the experimental protocol and demonstrated stability for this monoester phthalate are directly applicable for assessing Monooctyl Phthalate-d4.

  • Experimental Protocol: Stability was assessed by analyzing Quality Control (QC) samples after undergoing three complete freeze-thaw cycles over three days [1]. The concentration of the analyte was measured after each cycle to determine any significant degradation or change.
  • Result: The MBP analyte was found to be stable under these conditions, with the measured concentrations remaining within acceptable validation limits (mean %RE ≤ ±7.5) [1].

This demonstrates that a monoester phthalate can maintain its integrity through typical handling processes in a laboratory setting.

Methodology for Stability Assessment

For a comprehensive comparison guide, detailing the experimental method is crucial. The workflow below summarizes the key steps in a freeze-thaw stability assessment, as performed in the cited study [1].

G Start Prepare QC Samples in Appropriate Matrix A Initial Analysis (Pre-freeze baseline) Start->A B Freeze at Specified Temperature (e.g., -20°C or -70°C) A->B C Thaw under Controlled Conditions (e.g., Room Temperature) B->C D Complete One Freeze-Thaw Cycle C->D E Analyze Samples (UPLC-MS/MS) D->E F Compare Results to Baseline Assess Concentration Change E->F End Report Stability (Mean %RE, %RSD) F->End loop Repeat for predetermined cycles F->loop No Cycles remaining? loop->B Yes loop->End No

Freeze-Thaw Stability Assessment Workflow

Table: Key Validation Parameters for Freeze-Thaw Stability [1]

Parameter Objective Acceptance Criteria
Accuracy Measure of closeness to the true value. Mean % Relative Error (%RE) ≤ ±15%
Precision Measure of reproducibility. % Relative Standard Deviation (%RSD) ≤ 15%
Number of Cycles Simulate repeated handling. Typically 3 cycles are evaluated.

A Framework for Your Comparison Guide

Since direct data on this compound is unavailable, you can structure your comparison guide using the following approach:

  • Acknowledge the Data Gap: Clearly state that while specific data for this compound is not publicly available, the stability profile of its close analog, MBP, provides a strong reference point.
  • Compare Core Parameters: You can create a comparison table for different phthalate metabolites (like MBP, MEHP, etc.) based on existing literature, focusing on their demonstrated stability under various conditions.
  • Emphasize Methodology: Highlight that stability is not an intrinsic property but is highly dependent on the sample matrix, concentration, and storage conditions. Therefore, the validated methodology for testing is as important as the result itself [1] [2].
  • Recommend Internal Validation: For a definitive comparison, the most reliable approach is to conduct an in-house stability study for this compound following the established experimental workflow and parameters described above.

References

Standard Experimental Protocol for Matrix Effect Evaluation

Author: Smolecule Technical Support Team. Date: February 2026

The core purpose of matrix effect evaluation is to assess how co-extracted substances from a sample influence the detection of your analyte. The following protocol, commonly used in phthalate analysis, can be adapted for Monooctyl Phthalate-d4.

  • 1. Sample Preparation: Prepare multiple sets of samples.
    • Post-extraction spiked samples: Spike the deuterated internal standard into blank matrix that has already been extracted (this represents 100% recovery).
    • Neat solvent samples: Spike the same amount of internal standard into pure solvent (e.g., mobile phase or acetonitrile).
    • Zero samples: Analyze unspiked blank matrix to check for endogenous interference [1] [2].
  • 2. Instrumental Analysis: Analyze all sample sets using your UPLC-MS/MS or LC-MS/MS method. Using a stable isotope-labeled standard like this compound is ideal for correcting matrix effects in mass spectrometry [3].
  • 3. Data Calculation and Interpretation: Compare the analyte's response (peak area or height) in the post-extracted spiked matrix to its response in the neat solvent.
    • Matrix Effect (ME) (%) = (A_post_extraction / A_neat_solvent) × 100
    • Interpretation: An ME of 100% means no matrix effect. Significantly less than 100% indicates ion suppression, while more than 100% suggests ion enhancement [3].

Key Validation Parameters to Report

When you conduct your own experiments with this compound, you should structure your data to evaluate and report the following parameters, as demonstrated in studies of other phthalate metabolites [1]:

Validation Parameter Experimental Approach Acceptance Criteria (Example)
Linearity & Calibration Analyze matrix-matched calibration standards. Correlation coefficient (r) ≥ 0.99 [1]
Precision Analyze QC samples at multiple concentrations in replicates across different days. Relative Standard Deviation (%RSD) ≤ ±15% [1]
Accuracy Compare measured concentration of QC samples to nominal value. Percent Relative Error (%RE) ≤ ±15% [1]
Absolute Recovery Compare response of analyte spiked before extraction vs. after extraction. > 90% [1]
Limit of Detection (LOD) Based on the standard deviation of the low-concentration standard response. e.g., 6.9 ng/mL (for MBP in plasma) [1]

A Practical Path Forward for Your Research

Since direct data for this compound is not available in the public literature, here are actionable steps you can take:

  • Consult Supplier Data Sheets: Companies that sell deuterated standards (e.g., MedChemExpress, which lists this compound) may have application notes or certificates of analysis that contain valuable methodological information [4].
  • Adapt Existing Protocols: The experimental workflow for Monobutyl Phthalate (MBP) validation is well-documented [1]. You can directly adapt this robust LC-MS/MS methodology, simply substituting your analyte of interest.
  • Perform Pilot Experiments: Conduct a small-scale matrix effect study using the protocol above in your specific matrices of interest (e.g., plasma, urine). This will generate the proprietary data needed for your guide.

The following diagram illustrates the logical decision-making process for selecting an internal standard and evaluating its performance, based on the principles from the search results.

Start Method Development: Need for Internal Standard Q1 Is a stable isotope-labeled analog available? Start->Q1 Q2 Does it co-elute with the target analyte? Q1->Q2 Yes NonIdeal Use structurally similar compound or standard addition Q1->NonIdeal No Q2->NonIdeal No Ideal Ideal IS Selected (e.g., this compound) Q2->Ideal Yes, co-elution corrects for suppression/enhancement Q3 Evaluate Matrix Effect (ME) ME = (A_post_extraction / A_solvent) * 100 Result Interpret Result: ~100%: Minimal effect <100%: Ion Suppression >100%: Ion Enhancement Q3->Result NonIdeal->Q3 Ideal->Q3

References

Comparative PPAR Activation by Phthalate Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings on the activation of PPAR subtypes by various phthalate metabolites.

Phthalate Metabolite PPARα PPARγ PPARδ (β/δ) Experimental System Citations
Mono-(2-ethylhexyl) phthalate (MEHP) Preferential activation; direct ligand binding confirmed [1] [2] Activated; direct ligand binding confirmed [1] [2] Activated [1] Transient transfection assay (CV-1 cells); Scintillation Proximity Assay (SPA) [1] [1] [2]
Di-n-butyl phthalate (DBP) Activated (parent compound) [1] Activated (parent compound) [1] Activated (parent compound) [1] Transient transfection assay; in vivo mouse model (PPARα-null mice) [1] [1]
Mono-n-butyl phthalate (MBP) Weak or no activation [1] Weak or no activation [1] Weak or no activation [1] Transient transfection assay [1] [1]
2-Ethylhexanoic acid (2-EHXA) Weak activator [1] Weak activator [1] Weak activator [1] Transient transfection assay [1] [1]
High MW Monoesters (MiNP, MNP, MBzP) Data Incomplete Activated (inferred from gene expression in granulosa cells) [2] Data Incomplete Luminescence reporter assay; gene expression (mouse ovarian granulosa cells) [2] [2]
Low MW Monoesters (MEP, MiBP) Data Incomplete Little to no activation [2] Data Incomplete Luminescence reporter assay; gene expression (mouse ovarian granulosa cells) [2] [2]

Key observations from the data include:

  • Monoesters are key activators: The monoester metabolites (e.g., MEHP), not the parent diester compounds, are the primary activators of PPARs [1] [2].
  • Potency varies by side chain: The length and structure of the phthalate's side chain influence its potency. High molecular weight metabolites like MEHP are generally more potent activators than low molecular weight ones like MBP [1] [2].
  • Subtype preference: MEHP shows a preferential activation of PPARα, though it can activate all three subtypes [1].

Key Experimental Protocols

The comparative data are generated primarily through two types of established molecular biology techniques:

PPAR Transient Transfection and Reporter Gene Assay

This is a standard method for quantifying the ability of a compound to activate a nuclear receptor like PPAR.

  • System: CV-1 cells (a monkey kidney fibroblast cell line) or other mammalian cells.
  • Procedure:
    • Transfection: Cells are co-transfected with two types of plasmids:
      • A PPAR expression plasmid: Encoding the ligand-binding domain of a specific human or mouse PPAR subtype (α, γ, or δ) fused to a yeast GAL4 DNA-binding domain.
      • A reporter plasmid: Containing a firefly luciferase gene under the control of a promoter with GAL4 binding sites.
    • Treatment: After transfection, cells are treated with the phthalate metabolite of interest, a vehicle control, or a known positive control agonist.
    • Measurement: Cell lysates are prepared, and luciferase activity is measured. The luminescence intensity directly correlates with the degree of PPAR activation.
  • Application: This assay was used to show that MEHP activates all three PPARs, with a preference for PPARα [1].
In Vivo Validation using PPARα-Null Mice

To confirm that observed effects in vivo are specifically mediated through the PPARα pathway, researchers use genetically modified mice.

  • Model: PPARα-null mice, which lack a functional PPARα gene.
  • Procedure:
    • Both wild-type and PPARα-null mice are treated with the phthalate compound (e.g., DEHP or DBP).
    • The expression of known PPARα-target genes (e.g., those involved in fatty acid oxidation) is measured in the liver.
  • Interpretation: If a gene is induced in wild-type mice but not in the PPARα-null mice, the effect is conclusively mediated through PPARα. This method confirmed that DEHP and DBP exert their effects in the liver by activating PPARα [1].

PPAR Activation Signaling Pathway

The diagram below illustrates the core mechanism of PPAR activation, which is consistent across subtypes and applies to phthalate metabolites like MEHP.

ppa_pathway Ligand Phthalate Metabolite (e.g., MEHP) PPAR PPAR (α, γ, or δ) Ligand->PPAR Binds PPAR_RXR PPAR->PPAR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->PPAR_RXR PPRE PPAR Response Element (PPRE) (AGGTCA N AGGTCA) Transcription Target Gene Transcription PPRE->Transcription Proteins Metabolic Proteins (Fatty Acid Oxidation, Lipid Transport, etc.) Transcription->Proteins PPAR_RXR->PPRE Binds to

This canonical pathway shows how a ligand binding to PPAR leads to the regulation of genes central to energy metabolism and inflammation [3] [4] [5].

Research Implications and Gaps

For the target audience of researchers and drug development professionals, it's important to note:

  • Toxicological Significance: PPAR activation is a key mechanism for phthalate-induced metabolic disruption and liver effects in rodent models [1]. The differential activation of subtypes may lead to complex tissue-specific outcomes.
  • Critical Data Gap: A comprehensive, standardized comparative study profiling a wide range of phthalate metabolites against all three human PPAR subtypes under identical experimental conditions is lacking. The current data is fragmented across different studies and cell systems.
  • Future Research Directions: Priority should be given to generating a complete dataset using validated reporter assays, followed by investigations into the downstream transcriptional and metabolic consequences of this differential PPAR activation.

References

limit of detection LOD Monooctyl Phthalate-d4 different matrices

Author: Smolecule Technical Support Team. Date: February 2026

Understanding LOD and Common Methodologies

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy [1].

A key point from the search is that LOD values can vary significantly depending on the calculation method used (e.g., signal-to-noise ratio, standard deviation of the response and slope), the analytical instrument, and the sample matrix [2]. Therefore, a direct comparison of LODs from different studies requires an understanding of the methodologies employed.

The most common and accepted approach for LOD calculation, as defined by IUPAC and the American Chemical Society (ACS), is based on the standard deviation of blank measurements ((S_b)) and the slope of the calibration curve ((m)): [ \text{LOD} = 3 S_b / m ] The LOQ is similarly defined as (10 S_b / m) [1].

Analytical Techniques for Phthalate Determination

Although data for Monooctyl Phthalate-d4 is missing, the literature extensively covers methods for phthalates and their metabolites. The following table summarizes the primary techniques, which can be applied to your compound of interest.

Analytical Technique Key Features Example Application from Search Results
GC-MS [3] Excellent for separating complex mixtures; commonly used for parent phthalate esters. Effective separation of 18 regulated phthalates in under 6 minutes; optimal columns include Rtx-440 and Rxi-XLB [3].
LC-MS/MS (e.g., UPLC-MS/MS) [4] Ideal for thermally labile, polar, or high molecular-weight compounds like metabolites; often achieves high sensitivity. Quantification of monobutyl phthalate (MBP) in rat plasma and pup homogenate with LODs of 6.9 ng/mL and 9.4 ng/g, respectively [4].
HPLC-MS [5] Used for metabolite determination in biological fluids like urine. Applied in a study analyzing phthalate metabolites in human urine [5].

Detailed Experimental Protocol from a Relevant Study

To guide your own method development, here is a detailed protocol from a study that successfully validated an LC-MS/MS method for monobutyl phthalate (MBP), a metabolite structurally similar to your target analyte [4].

  • Analytical Instrument: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) operated in negative ion mode [4].
  • Sample Matrices: Female Sprague Dawley rat plasma, amniotic fluid, fetuses, and whole pup homogenates [4].
  • Sample Preparation:
    • Plasma/Amniotic Fluid: Used a simple protein precipitation technique. 25 µL of sample was spiked, followed by the addition of 25 µL of internal standard working solution and 425 µL of 0.1% formic acid in acetonitrile. The mixture was vortexed, centrifuged, and the supernatant was analyzed [4].
    • Pup Homogenate: 0.5 g of tissue homogenate was spiked. Then, 25 µL of internal standard and 300 µL of 0.1% formic acid in water were added. The vial was vortexed, sonicated, and then submerged in liquid nitrogen for delipidation. After thawing, 600 µL of 0.1% formic acid in acetonitrile was added, followed by vortexing and centrifugation. The supernatant was removed for analysis [4].
  • Method Validation Results:
    • Linearity: The calibration curves were linear (r ≥ 0.99) over 25–5,000 ng/mL in plasma and 50–5,000 ng/g in pup homogenate [4].
    • LOD: 6.9 ng/mL in plasma and 9.4 ng/g in pup homogenate [4].
    • Accuracy and Precision: Intra- and interday accuracy (mean %RE) was ≤ ±7.5%, and precision (%RSD) was ≤ 10.1% [4].
    • Recovery: Absolute recovery was >92% in both matrices [4].

Workflow for Phthalate Metabolite Analysis via LC-MS/MS

The following diagram illustrates the general experimental workflow based on the protocol above, which can be adapted for this compound analysis.

SampleCollection Sample Collection SamplePrep Sample Preparation SampleCollection->SamplePrep Plasma Plasma/Amniotic Fluid SamplePrep->Plasma Tissue Tissue Homogenate SamplePrep->Tissue PrepP Protein Precipitation with Acetonitrile Plasma->PrepP PrepT Homogenization, Sonication, Liquid Nitrogen Delipidation Tissue->PrepT Centrifuge Centrifugation PrepP->Centrifuge PrepT->Centrifuge Analysis UPLC-MS/MS Analysis (Negative Ion Mode) Centrifuge->Analysis DataProc Data Processing & Quantification Analysis->DataProc

Suggestions for Your Research Path

Given the lack of specific data, here are practical steps you can take:

  • Adapt Existing Methods: The UPLC-MS/MS protocol used for MBP is an excellent starting point for developing a method for this compound, given the structural similarities of the metabolites [4].
  • Consult Chemical Suppliers: Reputable suppliers of analytical standards (e.g., Toronto Research Chemicals, Sigma-Aldrich) may have technical data or application notes for this compound that are not published in the open literature.
  • Perform Method Validation: You will likely need to develop and validate your own method. The key parameters to investigate, as demonstrated in the search results, are linearity, LOD/LOQ, precision, accuracy, and recovery in your specific matrices of interest [4] [1].

References

×

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

282.17691616 Da

Monoisotopic Mass

282.17691616 Da

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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